Pentane-3-thiol

Catalog No.
S3343122
CAS No.
616-31-9
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentane-3-thiol

CAS Number

616-31-9

Product Name

Pentane-3-thiol

IUPAC Name

pentane-3-thiol

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5(6)4-2/h5-6H,3-4H2,1-2H3

InChI Key

WICKAMSPKJXSGN-UHFFFAOYSA-N

SMILES

CCC(CC)S

solubility

Very Slightly soluble in water
Soluble (in ethanol)

Canonical SMILES

CCC(CC)S

The exact mass of the compound 3-Pentanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Structures and Properties of C5H12S Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the identified isomers of C5H12S and their key properties based on the search results.

IUPAC Name Common Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Identifiers & Properties
2-(Methylthio)butane [1] sec-Butyl methyl sulfide C5H12S 104.211 [1] 10359-64-5 [1] ChemSpider ID: 84014 [1]; Stereocenters: 1 (undefined) [1]
Pentane-1-thiol [2] 1-Pentanethiol; n-Amyl mercaptan C5H12S 104.214 [2] 110-66-7 [2] Boiling Point: 399.2 K (126.05 °C) [2]; Enthalpy of Vaporization (ΔvapH°): 41.26 kJ/mol [2]
2-Pentanethiol [3] - C5H12S - 2084-19-7 [3] Standard Gibbs Free Energy of Formation (ΔfG°): 18.17 kJ/mol (Joback Calculated) [3]; Standard Enthalpy of Formation (ΔfH°gas): -113.33 kJ/mol (Joback Calculated) [3]

Relevance in Biological and Therapeutic Contexts

While the search results lack direct information on the biological activity of the listed C5H12S isomers, they highlight the significant role of sulfur-containing compounds and related pathways in cancer and drug discovery.

  • Targeted Cancer Therapies and Resistance: Many successful cancer drugs are small molecules or antibodies that target specific cancer-related proteins and signaling pathways, such as receptor tyrosine kinases (RTKs), and the PI3K/AKT/mTOR and Ras/MAPK pathways [4]. A major challenge is the development of drug resistance, often through molecular rewiring and engagement of alternative pathways [4].
  • The Wnt/β-catenin Signaling Pathway: This pathway is a critical driver in several cancers, particularly colorectal cancer [5]. Dysregulation of this pathway, leading to β-catenin accumulation and translocation into the nucleus, promotes cancer cell proliferation, stemness, and metastasis [5]. Inhibiting this pathway is a key therapeutic strategy.
  • The "Do Not Eat Me" Signaling Pathway: In immunotherapy, pathways like CD47-SIRPα and CD24-Siglec10 allow cancer cells to evade immune system detection by macrophages [6]. Blocking these interactions with drugs is a promising avenue for cancer treatment [6].

The following diagram illustrates a generalized workflow for early-stage drug discovery, a context in which characterizing compounds like C5H12S isomers occurs.

DrugDiscoveryWorkflow start Compound Identification pc Physicochemical Characterization start->pc e.g., C5H12S Isomers target Target & Pathway Analysis pc->target Structure-Property Relationship screen Therapeutic Screening & Optimization target->screen e.g., Wnt, CD47 Pathways

A generalized workflow for early-stage drug discovery.

How to Propose Experimental Protocols

Since specific protocols for C5H12S were not found, here is a general approach to guide your research.

  • 1. Comprehensive Isomer Identification and Synthesis

    • Objective: To identify all structural isomers of C5H12S and establish reliable synthesis routes.
    • Methodology: Use computational chemistry software to model and predict all possible structural isomers. For synthesis, refer to established organic chemistry methods for thiols and thioethers, such as the reaction of alkyl halides with thiourea (for thiols) or with sodium hydrosulfide (for thioethers). Purification should be achieved via techniques like fractional distillation or column chromatography.
  • 2. Detailed Physicochemical Profiling

    • Objective: To fully characterize the physical and chemical properties of each isomer.
    • Methodology: This involves a suite of analytical techniques [3] [2]:
      • Spectroscopy: Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular mass and fragmentation patterns.
      • Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) to determine melting and boiling points, and vapor pressure measurements.
      • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to assess purity and logP (partition coefficient) for lipophilicity.
  • 3. Target Identification and Biological Screening

    • Objective: To investigate the potential therapeutic activity of the isomers.
    • Methodology: Employ cell-based and biochemical assays.
      • Cell Proliferation Assays: Use assays like MTT or XTT to screen for anti-proliferative effects on various cancer cell lines.
      • Pathway Reporting: Utilize luciferase reporter assays (e.g., for TOPFlash to monitor Wnt/β-catenin pathway activity) to see if the compounds modulate key cancer pathways [5].
      • Immune Checkpoint Modulation: For immunotherapeutic potential, employ phagocytosis assays with macrophages and cancer cells to see if the compounds can block the CD47-SIRPα "do not eat me" signal [6].

Seeking Further Information

The data on C5H12S isomers appears limited in the public domain. To advance your research, I suggest:

  • Consulting Specialized Databases: Search more comprehensive chemical and pharmacological databases like PubChem, SciFinder, or Reaxys for deeper data on all isomers, including 3-Pentanethiol and Isopentyl mercaptan.
  • Exploring Analytical Techniques: The methodologies referenced in the NIST and Cheméo pages [3] [2] are a good starting point for your own experimental design.

References

Chemical & Sensory Profile of 3-Pentanethiol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identity and documented sensory characteristics of 3-pentanethiol.

Property Type Description
CAS Number 616-31-9 [1]
Molecular Formula C5H12S [1]
Chemical Name 3-Pentanethiol [1]

| Organoleptic Properties | Odor Description: Sulfurous, gassy, durian-like, fruity, roasted, savory [1] Odor Strength: Documented at a concentration of 0.10% in propylene glycol [1] Flavor Description: Meaty, brothy [1] |

Relevance in Olfactory Research

3-pentanethiol and its isomer, 1-pentanethiol, are significant in olfactory research. A key study on the complex odor of cigarette smoke identified 1-pentanethiol as a critical component for human perception [2]. This finding highlights how specific thiols can disproportionately define the perception of a complex odor mixture.

In mice, 1-pentanethiol activated a subset of Olfactory Receptors (ORs) that were also responsive to cigarette smoke, illustrating how a single compound can contribute to a broader "combinatorial code" for odor encoding [2].

Odor Perception and Signal Transduction

While a specific pathway for 3-pentanethiol is not detailed in the search results, it is well-established that such odorants are detected by Olfactory Receptors (ORs) in the nasal epithelium. ORs are G-protein Coupled Receptors (GPCRs) [3] [4]. The following diagram illustrates this general signaling pathway.

G Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR G_protein Heterotrimeric G Protein (Gα_olf) OR->G_protein AC3 Adenylyl Cyclase 3 (AC3) G_protein->AC3 cAMP cAMP AC3->cAMP CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Depolarization Depolarization CNG_Channel->Depolarization

General olfactory signal transduction pathway [3] [4].

Conceptual Workflow for Odorant Analysis

For a researcher aiming to de-orphan a receptor or characterize a novel odorant like 3-pentanethiol, the work would follow a logical, multi-stage process. The diagram below outlines this high-level experimental workflow.

G Step1 1. In Vitro Screening (Cell-based Assays) Step2 2. Response Confirmation (Dose-Response, Antagonism) Step1->Step2  Identified Hit Step3 3. Structural Analysis (Cryo-EM, Molecular Dynamics) Step2->Step3  Confirmed Ligand Step4 4. In Vivo Validation (Neural Activity, Behavioral Tests) Step3->Step4  Binding Mechanism

Conceptual workflow for experimental odorant analysis.

A Guide to Olfactory Research Methods

The field of olfaction research employs a combination of techniques to understand odorant-receptor interactions.

  • Structural Biology (Cryo-EM): Techniques like cryo-electron microscopy (cryo-EM) have been pivotal. For instance, one study used it to reveal how a fatty acid induces structural changes in the extracellular loop 3 (ECL3) of human olfactory receptor OR51E2, leading to its activation [3].
  • Computational Simulations (Molecular Dynamics): Molecular Dynamics (MD) simulations are a powerful complementary tool. They allow researchers to simulate the dynamic motions and interactions between a ligand and its receptor, providing insights that are difficult to obtain experimentally [3].
  • Digitalization and Machine Learning: Researchers at NIMS developed a method that combines a highly sensitive odor sensor with machine learning. This technique identifies "quasi-primary odors" from a set of samples and can digitally represent complex odors as mixtures of these references, which can then be visualized using colors [5].

References

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier information for Pentane-3-thiol.

Category Details
CAS Registry Number 616-31-9 [1] [2] [3]
IUPAC Name This compound [1] [2] [4]
Molecular Formula C5H12S [1] [2] [3]
Average Molecular Weight 104.21 g/mol [1] [2] [3]
Standard InChIKey WICKAMSPKJXSGN-UHFFFAOYSA-N [1] [2] [4]
Other Names 3-Mercaptopentane; 1-Ethylpropyl hydrosulfide [4] [5] [6]

Physical and Chemical Properties

Experimental and estimated physical properties of this compound are consolidated in the table below.

Property Value / Range Reference / Comment
Physical State Colorless to pale yellow clear liquid Estimated [3]
Density 0.83 g/cm³ Calculated/Estimated [5] [6]
Boiling Point 387.05 K / 113.9 °C / 237.0 °F Experimental (NIST) [2]
Refractive Index 1.444 - 1.448 @ 20°C Estimated [3]
Flash Point 15°C (59°F) Estimated, classified as flammable [3] [5] [6]
LogP (o/w) 2.40 - 2.814 Estimated [3]
Vapor Pressure 35.0 mmHg @ 25°C Estimated [3]
Enthalpy of Vaporization 38.3 kJ/mol @ 303 K Experimental (NIST) [2]
Solubility in Water 599.2 mg/L @ 25°C Estimated [3]
Solubility in Alcohol Soluble Estimated [3]

Applications and Regulatory Information

This compound is primarily used as a flavoring agent due to its potent odor and taste profiles [3].

  • Organoleptic Properties: At a concentration of 0.10% in propylene glycol, its odor is described as sulfurous, gassy, durian, fruity, roasted, and savory. The taste is characterized as meaty, brothy, and sulfurous [3].
  • Use in Foodstuffs: It is approved for use as a flavoring substance in both the US (FEMA No. 4694) and the EU (FL No. 12.303) [3]. The typical usage levels in various food categories are very low, as shown in the table below.
Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Bakery Wares 0.020 0.200
Meat & Poultry 0.010 - 0.020 0.100 - 0.200
Processed Vegetables 0.020 0.100
Seasonings & Soups 0.010 0.100
Snack Foods 0.010 0.100

Source: The Good Scents Company [3]

  • Regulatory Notes: It's important to note that the US FDA no longer provides for the use of this synthetic flavoring substance in a specific regulatory context [3]. The Maximised Survey-derived Daily Intake (MSDI-EU) is 0.03 μg per capita per day, and it is classified as a Structure Class I flavoring substance, indicating a low safety concern based on intake and molecular structure [3].

Advanced Experimental Context: Sulfur-Functionalized Bioisosteres

While this compound is a relatively simple molecule, recent scientific literature highlights advanced synthetic methodologies for complex sulfur-containing compounds relevant to drug discovery. One notable example is the sustainable synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes (BCPs), which are high-value bioisosteres used in medicinal chemistry to replace aromatic rings and improve the pharmacokinetic properties of drug candidates [7].

The experimental protocol for this related, advanced synthesis is as follows:

  • Reaction Type: A visible-light-driven, multicomponent reaction via electron donor–acceptor (EDA) complex photoactivation [7].
  • Key Features: The strategy is metal-free and additive-free, aligning with green chemistry principles. It simultaneously constructs Csp3-C and Csp3–S bonds on the BCP core in a single step [7].
  • Reaction Conditions:
    • Reactants: S-aryl/alkyl benzenethiosulfonates and alkyl iodides.
    • Light Source: 420 nm LED light.
    • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl carbonate (DMC).
    • Reaction Setup: Conducted under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
  • Isolation & Purification: After reaction completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel [7].
  • Scale-Up: The synthesis has been successfully adapted for scalable continuous-flow synthesis, enhancing its potential for industrial application [7].
  • Downstream Derivatization: The resulting thioether products can be further oxidized to sulfoxides and sulfones, expanding the chemical space for pharmaceutical screening [7].

The following diagram illustrates the logical workflow and key advantages of this synthetic protocol.

G Start Reaction Setup A Reactants: S-benzenethiosulfonates & Alkyl Iodides Start->A B Conditions: 420 nm LED Light Solvent (NMP/DMC) Metal/Additive-Free A->B C Key Process: EDA Complex Photoactivation Radical-Relay Pathway B->C D Product Formation: 1-thiol-3-alkyl BCPs (Up to 76% Yield) C->D E Downstream Processing D->E F Derivatization to Sulfoxides/Sulfones E->F G Scalable Continuous-Flow Synthesis E->G

Diagram: Workflow for the sustainable synthesis of BCP thioethers via EDA complex photoactivation.

Research Context and Comparison

For researchers, it is valuable to understand how a simple molecule like this compound relates to broader scientific trends. Thiols, in general, serve as crucial sulfur sources in synthetic chemistry. For instance, they can be used in electrocatalytic three-component reactions to synthesize complex heterocycles like isothioureas, which are important intermediates in agrochemical and pharmaceutical development [8]. The advanced BCP synthesis [7] demonstrates a direct application of thiol-based chemistry to solve modern drug discovery challenges, such as metabolic stability and solubility, by creating sp3-rich carbon scaffolds.

References

pentane-3-thiol solubility in water and ethanol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data of Pentane-3-thiol

Solvent Solubility Temperature Notes / Source
Water 599.2 mg/L 25 °C Experimental value [1]
Water Very slight Not specified Estimated [1]
Ethanol Soluble Not specified Based on experimental data [1] [2]

Key Characteristics and Experimental Context

The provided solubility data is consistent with the expected physical and chemical properties of this compound.

  • Molecular Structure: The molecule has a carbon chain with a thiol (-SH) group, contributing to its hydrophobic nature [1]. The relatively high estimated logP (octanol-water partition coefficient) value of 2.814 confirms its non-polar character and aligns with low water solubility [1].
  • Handling and Safety: The compound is a flammable liquid with a flash point as low as 15°C (59°F) [1] [3] [4]. Safety data sheets classify it with hazards including flammability, acute toxicity, and irritant effects [2].
  • Application Note: this compound is used as a flavoring agent with a sulfurous, meaty, and brothy odor and flavor [1]. It has a FEMA number of 4694 [1] [2], though one source notes the FDA no longer provides for its use as a synthetic flavoring substance [1].

Methodology Insight

The solubility value in water (599.2 mg/L at 25°C) is marked as an experimental estimate [1]. Standard experimental methods for determining solubility include:

  • Shake-Flask Method: The most direct method, involving stirring an excess of the compound with the solvent in a sealed container at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then analyzed.
  • Analytical Techniques: Following the shake-flask method, techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) are typically used to quantify the concentration of the compound in the saturated aqueous solution accurately.

The relationship between the compound's structure and its solubility is logically connected, as illustrated below:

G A This compound C5H12S B Hydrophobic Carbon Chain A->B C Polar Thiol Group (-SH) A->C D Low Solubility in Water B->D Dominates E Good Solubility in Ethanol C->E Enables

References

Chemical Identity and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifier and physical property data for 3-Pentanethiol.

Property Type Value
CAS Number 616-31-9 [1]
EC / EINECS Number 210-476-3 [1]
Molecular Formula C₅H₁₂S [1]
Molecular Weight 104.22 g/mol [1]
Physical Form Colorless to pale yellow clear liquid [1]
Boiling Point 112 - 113 °C @ 760 mmHg [1]
Flash Point 15 °C (approx. 59 °F) [1]
Specific Gravity 0.825 - 0.830 @ 20 °C [1]
Refractive Index 1.444 - 1.448 @ 20 °C [1]
LogP (o/w) 2.814 (estimated) [1]
Vapor Pressure 35.0 mmHg @ 25 °C (estimated) [1]
Solubility in Water 599.2 mg/L @ 25 °C [1]

Organoleptic and Usage Data

3-Pentanethiol is used as a flavoring agent. The following table outlines its sensory profile and regulated usage levels in food categories [1].

Characteristic Description
Odor Description Sulfurous, gassy, durian-like, fruity, roasted, savory [1]
Taste Description Meaty, brothy, sulfurous [1]
FEMA Number 4694 [1]
Max Usage in Meat/Poultry 0.10000 ppm [1]
Max Usage in Baked Goods 0.10000 ppm [1]
Max Usage in Soups/Sauces 0.10000 ppm [1]

Safety and Regulatory Information

Available safety information is limited and does not constitute a full hazard assessment.

  • GHS Hazard Classification: The source from The Good Scents Company did not contain a GHS classification, hazard statements, or precautionary statements [1].
  • Regulatory Status for Food Use: The U.S. Food and Drug Administration (FDA) no longer provides for the use of this synthetic flavoring substance [1].
  • Exposure Assessment: The Modified Theoretical Added Maximum Daily Intake (mTAMDI) is 3.5 μg per person per day. This is well below the Threshold of Concern of 1800 μg per person per day, and the substance is classified as Structure Class I [1].

Experimental Protocol for Inhalation Toxicity

While no specific experimental protocol for 3-pentanethiol was found, the search results included a subchronic inhalation toxicity study on n-pentane, which is a structurally related compound. The methodology from this study can serve as a reference for designing safety assessments [2].

G Start Study Start Acclimation Animal Acclimation (6 days) Start->Acclimation Randomization Randomization into 4 Groups Acclimation->Randomization Exposure Inhalation Exposure (13 weeks) Randomization->Exposure Group1 Control Group (Fresh Air) Exposure->Group1 Group2 Low Dose Group (340 ppm) Exposure->Group2 Group3 Mid Dose Group (1,530 ppm) Exposure->Group3 Group4 High Dose Group (6,885 ppm) Exposure->Group4 InLife In-Life Observations Group1->InLife Group2->InLife Group3->InLife Group4->InLife Necropsy Terminal Procedure (Necropsy) InLife->Necropsy Analysis Analysis & Reporting Necropsy->Analysis

A workflow for a 90-day inhalation toxicity study in rodents.

The detailed methodology is as follows [2]:

  • Test System: Sprague-Dawley rats (40 males, 40 females), 6 weeks old at the start [2].
  • Study Design: Based on OECD Guideline 413. Animals were randomly divided into 4 groups (10/sex/group) [2].
  • Exposure Regimen:
    • Route: Whole-body inhalation [2].
    • Dosage: 0 (control), 340, 1,530, and 6,885 ppm of n-pentane [2].
    • Duration: 6 hours/day, 5 days/week, for 13 weeks [2].
  • In-Life Observations:
    • Clinical signs and mortality were observed twice daily [2].
    • Body weight and food consumption were measured weekly [2].
    • Ophthalmological examination was performed pre-study and in the final week [2].
  • Terminal Procedures:
    • Urinalysis was conducted in the final week [2].
    • At termination, blood was collected for hematology and clinical chemistry analysis [2].
    • A full necropsy was performed, including histopathological examination of organs [2].
  • Conclusion: The NOAEL (No-Observed-Adverse-Effect Level) for n-pentane was determined to be greater than 6,885 ppm [2].

References

Theoretical NMR Spectrum of 3-Pentanethiol

Author: Smolecule Technical Support Team. Date: February 2026

Based on its structure (CH₃-CH₂-CH₂-SH-CH₂-CH₃), the 1H-NMR spectrum of 3-pentanethiol can be predicted by analyzing its distinct proton environments. The table below summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table: Predicted 1H-NMR Data for 3-Pentanethiol

Proton Group Chemical Shift (δ, ppm) Multiplicity Integration (Number of H) Coupling Constant (J, Hz)
SH (Thiol) ~1.6 - 2.0 [1] Singlet 1 Not applicable
CH₂ (a, a') Adjacent to S ~2.5 - 2.8 [1] Multiplet 4 Complex
CH₂ (b, b') Middle chain ~1.4 - 1.6 [1] Apparent Quintet 4 ~7-8 Hz
CH₃ (c, c') Terminal ~1.0 - 1.2 [1] Apparent Triplet 6 ~7-8 Hz

The predicted spectrum can be visualized through the following workflow, which outlines the key steps from sample preparation to spectrum acquisition and analysis.

G Start Start: Sample Preparation A Dissolve 10-20 mg in 0.6 mL deuterated solvent Start->A B Transfer to 5 mm NMR tube A->B C Instrument Setup B->C D Insert tube into magnet Lock, tune, and shim C->D E Acquire 1D ¹H NMR Pulse sequence: zg30 D->E F Data Processing E->F G Fourier Transform Phase correction Baseline correction F->G H Set TMS reference to 0.0 ppm G->H I Analyze Spectrum H->I J Identify chemical shifts Analyze multiplicity Integrate signals I->J

Detailed Experimental Protocol

To obtain the experimental NMR spectrum of 3-pentanethiol, follow this step-by-step protocol.

1. Sample Preparation

  • Solvent Selection: Use a deuterated solvent such as CDCl₃ (Deuterated chloroform). The deuterium atoms provide a signal for the spectrometer's lock system [1].
  • Sample Concentration: Dissolve 10-20 mg of 3-pentanethiol in approximately 0.6 mL of the deuterated solvent. This provides an optimal concentration for a strong signal in a standard 5 mm NMR tube [2].
  • Reference Standard: Add a small amount (1-2 drops) of Tetramethylsilane (TMS) directly to the NMR tube. TMS serves as the internal chemical shift reference (0.0 ppm) [1].

2. Instrument Setup and Data Acquisition

  • Insert Sample: Place the NMR tube into the spectrometer's magnet. The probe contains magnetic coils for irradiation and signal detection [1].
  • Lock, Tune, and Shim: Execute the "lock" command to stabilize the magnetic field. Use "atma" (or similar) to automatically tune and match the probe, and "topshim" for automated shimming to maximize magnetic field homogeneity [3].
  • Acquisition Parameters: Load a standard 1H NMR experiment (e.g., zg30 on Bruker spectrometers). Set key parameters [3]:
    • Spectral Width (SW): 20 ppm (or ~12 ppm if the solvent signal is suppressed).
    • Relaxation Delay (D1): 1-3 seconds to allow for nuclear relaxation.
    • Number of Scans (NS): 16-64 scans are typically sufficient for a concentrated sample.

3. Data Processing

  • Fourier Transform: Apply the Fourier Transform (FT) to the acquired FID (Free Induction Decay) to convert it from a time-domain to a frequency-domain spectrum [1].
  • Phase and Baseline Correction: Manually adjust the phase of the spectrum so all peaks are upright and purely absorptive. Apply a baseline correction to ensure a flat baseline [4].
  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm. If TMS is absent, the residual CHCl₃ solvent peak in CDCl₃ (at 7.26 ppm) can be used as a secondary reference [1].

4. Spectrum Analysis

  • Chemical Shift Assignment: Identify the proton groups based on their predicted chemical shift regions (see table above) [1].
  • Multiplicity and J-Couplings: Analyze the splitting patterns. The CH₃ groups (Hc/Hc') couple with the adjacent CH₂ groups (Hb/Hb'), resulting in a triplet. The middle CH₂ groups (Hb/Hb') couple with both the CH₃ groups and the CH₂ groups adjacent to sulfur (Ha/Ha'), making them appear as a complex multiplet (often an apparent quintet) [1].
  • Signal Integration: Integrate the signals. The ratio of the areas under the peaks should confirm the number of protons in each group (e.g., SH:Ha:Hb:Hc = 1:4:4:6) [1].

Computational Prediction of the NMR Spectrum

For a more accurate prediction, you can use computational chemistry software. Below is a generalized workflow for predicting NMR parameters using quantum mechanical calculations, adapted from a tutorial for the ADF modeling package [4].

G StartComp Start: Build Molecular Model AComp Input 3D coordinates or build/optimize geometry StartComp->AComp BComp NMR Calculation Setup AComp->BComp CComp Select: Properties → NMR Choose 'Shielding for all H atoms' Choose 'Perturbing/responding all H atoms' BComp->CComp DComp Set Calculation Parameters XC Functional: OPBE Basis Set: TZ2P-J Numerical Quality: Good CComp->DComp EComp Run Calculation (Can take minutes to hours) DComp->EComp FComp Results Analysis EComp->FComp GComp Convert Shielding (σ) to Chemical Shift (δ) via: δ = σ_ref - σ_i (σ_ref for TMS ~ 31.7 ppm) FComp->GComp HComp Use AMSspectra module to visualize spectrum and couplings GComp->HComp

Key Steps in Computational Prediction [4]:

  • Software: Use modeling software like ADF, Gaussian, or ORCA.
  • Geometry Optimization: Start with a pre-optimized molecular geometry or run a geometry optimization calculation first.
  • NMR Parameters: In the NMR property module, select to calculate the chemical shieldings (σ) for all hydrogen atoms.
  • Calculation Level: For accurate results, use the following settings (as recommended in the ADF tutorial):
    • XC Functional: OPBE (a type of GGA functional).
    • Basis Set: TZ2P-J (specifically designed for NMR calculations).
    • Numerical Quality: Good.
  • Results Interpretation: The software outputs nuclear shielding constants (σ). Convert these to chemical shifts (δ) using the formula δ_i = σ_ref - σ_i, where σ_ref is the shielding constant of TMS (typically 31.7 ppm for 1H) [4]. The software's spectrum module can then simulate the full spectrum, including spin-spin coupling splittings.

Addressing Challenges and Advanced Analysis

  • Thiol Proton (SH) Signal: The SH proton may appear broad and can sometimes be overlooked. Its chemical shift is variable and concentration-dependent [1].
  • Complex Coupling: The two central CH₂ groups (Hb/Hb') do not form a simple A₂B₂ system due to the presence of the sulfur atom and the chain's flexibility, leading to complex, non-first-order multiplet patterns [5].
  • Advanced Experiments: For unambiguous assignment, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to identify which protons are coupled to each other [2].

References

Physicochemical Properties of Pentane-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for pentane-3-thiol, essential for experimental planning and product identification [1] [2].

Property Value
CAS Registry Number 616-31-9
Molecular Formula C5H12S
Molecular Weight 104.21 g/mol
Density 0.83 g/cm³
Boiling Point 105°C (at 760 mmHg) / 387.05 K
Flash Point 15°C
Index of Refraction 1.439

Safety and Handling Notes

  • Flammability: The low flash point of 15°C classifies this compound as highly flammable. All operations must be conducted away from ignition sources like hot plates and open flames [2].
  • Ventilation: Use a fume hood to prevent inhalation and contain the characteristic unpleasant odor of thiols.
  • Personal Protective Equipment (PPE): Wear appropriate nitrile gloves, safety goggles, and a lab coat.

Synthetic Protocol for this compound

This procedure is adapted from the synthesis of 2-thiophenethiol, which uses a general organolithium sulfurization route [3]. The synthesis of this compound would proceed via 3-pentyllithium.

Reaction Scheme
  • Metalation: 3-Bromopentane + 2 Li → 3-Pentyllithium + LiBr
  • Sulfurization: 3-Pentyllithium + S → 3-Pentylthiolate
  • Acidification: 3-Pentylthiolate + H⁺ → this compound

The following workflow diagram outlines the key stages of the synthesis.

G start Start Reaction Setup step1 Prepare Reactor: - 3-L three-necked flask - Mechanical stirrer - Dropping funnel - N₂ atmosphere - Cool to -40°C with dry ice/acetone start->step1 step2 Charge Solvents: - Add dried THF - Add 3-Bromopentane step1->step2 step3 Add n-Butyllithium: - Add 1.05 equiv n-BuLi in pentane - Maintain -30°C to -20°C for 1h step2->step3 step4 Cool Reaction: - Lower temperature to -70°C step3->step4 step5 Add Sulfur: - Add 1.0 equiv powdered sulfur - Stir for 30 min step4->step5 step6 Warm Reaction: - Allow to rise to -10°C step5->step6 step7 Quench & Extract: - Pour into ice water - Acidify with 4N H₂SO₄ - Extract with diethyl ether step6->step7 step8 Purify Product: - Dry over Na₂SO₄ - Remove solvent by distillation - Distill product at reduced pressure step7->step8 end Obtain this compound step8->end

Synthesis Workflow for this compound

Materials

| Reagent | Quantity | Notes | | :--- | :--- | :--- | | 3-Bromopentane | 0.67 mol | Starting material. | | n-Butyllithium (n-BuLi) | 0.70 mol | 1.05 equiv; 1.35 M solution in pentane. | | Sulfur (S8) | 0.67 mol | 1.0 equiv; finely powdered. | | Tetrahydrofuran (THF) | 500 mL | Anhydrous, distilled from LiAlH4 or similar. | | Diethyl Ether | ~600 mL | For extraction. | | Sulfuric Acid (H2SO4) | ~200 mL | 4 N aqueous solution, for acidification. | | Sodium Sulfate (Na2SO4) | Anhydrous, for drying. |

Step-by-Step Procedure
  • Reaction Setup: Assemble a 3-L three-necked flask with a mechanical stirrer, a 600-mL dropping funnel, and a nitrogen inlet. Purge the flask with dry nitrogen and maintain a positive pressure throughout the reaction [3].
  • Charge Solvents: Add 500 mL of dry THF and 0.67 mol of 3-bromopentane to the flask. Begin stirring and cool the mixture to -40°C using an acetone-dry ice bath [3].
  • Metalation: Slowly add 0.70 mol of n-BuLi solution (in pentane) via the dropping funnel over approximately 5 minutes. Maintain the reaction temperature between -30°C and -20°C for 1 hour to generate 3-pentyllithium [3].
  • Sulfurization: Further cool the reaction mixture to -70°C. Add 0.67 mol of powdered sulfur in one portion. Stir the mixture vigorously at this temperature for 30 minutes [3].
  • Reaction Completion: Allow the reaction mixture to warm to -10°C. The solution can be poured into 1 L of rapidly stirred ice water to dissolve the lithium thiolate intermediate [3].
  • Acidification and Extraction: Carefully acidify the cold aqueous mixture with 4 N sulfuric acid until pH < 2. Immediately extract the liberated thiol with three 200-mL portions of diethyl ether [3].
  • Work-up: Combine the ether extracts and wash with two 100-mL portions of water to remove residual acid. Dry the organic layer over anhydrous sodium sulfate [3].
  • Purification: Remove the diethyl ether by rotary evaporation. Purify the crude product by distillation under reduced pressure. The target product is expected to boil at approximately 53-56°C at 5 mmHg (extrapolated from the reference procedure) [3].
Expected Yield and Characterization
  • Yield: The adapted procedure is expected to yield 65-70% of this compound [3].
  • Characterization: The final product is a yellow oil. Key characterizing data can be compared with the values in the Physicochemical Properties table above [1] [2].

Application Notes for Drug Development

Thiol-containing compounds like this compound are valuable intermediates in medicinal chemistry. Recent advances highlight their role in constructing bioisosteres, which are substituents or groups with similar physical or chemical properties that can impart beneficial changes to lead compounds.

  • Sulfur-Functionalized Bicyclopentanes: Bicyclo[1.1.1]pentane (BCP) is a key scaffold used as a bioisostere for para-substituted phenyl rings or tert-butyl groups, improving metabolic stability, solubility, and reducing lipophilicity. A 2025 study demonstrates a sustainable, metal-free method to synthesize 1-thiol-3-alkyl BCPs via a visible-light-driven multicomponent reaction [4] [5]. This method simultaneously constructs C-C and C-S bonds directly from [1.1.1]propellane, highlighting the utility of thiolation strategies in modern green chemistry approaches for drug discovery [4].

Analytical Methods and Troubleshooting

Problem Possible Cause Suggested Solution
Low Yield Incomplete metalation; oxygen/moisture degradation. Ensure anhydrous conditions; use fresh, titrated n-BuLi; confirm reaction temperature.
Product Purity Issues Co-distillation of starting material (3-bromopentane) or disulfides. Use careful fractional distillation. Disulfides can form during work-up if acidification is slow.
Formation of Disulfides Oxidation of the thiol during work-up or storage. Acidify the aqueous phase rapidly and extract immediately under an inert atmosphere if possible. Store the final product under inert gas at low temperature.

References

Comprehensive Application Notes and Protocols: 3-Pentanethiol in Self-Assembled Monolayers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Self-Assembled Monolayers (SAMs) and 3-Pentanethiol

Self-assembled monolayers (SAMs) represent a highly versatile class of molecular assemblies that form spontaneously when surfactant molecules adsorb onto solid substrates, creating well-ordered, single-molecule-thick films. Among the most extensively studied SAM systems are alkanethiols on gold surfaces, which have become a paradigm for surface modification in nanotechnology and materials science due to their relatively simple preparation and molecular-level controllability. The formation process occurs through a spontaneous organization of molecules from solution or vapor phase onto the substrate surface, resulting in crystalline or semi-crystalline structures with precise two-dimensional arrangement. The molecular structure of typical alkanethiols used in SAM formation consists of three key components: a thiol headgroup that chemisorbs to the gold surface, an alkyl chain that provides structural integrity through van der Waals interactions, and a terminal functional group that determines the surface properties and reactivity. [1]

3-Pentanethiol (C5H12S, CAS Registry Number: 616-31-9) is a short-chain alkanethiol with a molecular weight of 104.214 g/mol. Unlike the more commonly studied long-chain alkanethiols such as decanethiol or undecanethiol, 3-pentanethiol features a branched molecular structure with the thiol group positioned at the third carbon of a five-carbon chain. This structural characteristic influences its packing density and organizational behavior on metal surfaces, typically resulting in less ordered monolayers compared to their linear counterparts. The IUPAC name for this compound is pentane-3-thiol, and its molecular structure is characterized by the formula CH3-CH2-CH(SH)-CH2-CH3. [2]

The fundamental driving forces for SAM formation include the chemisorption of thiol groups onto gold surfaces, forming strong Au-S bonds with energy of approximately 44 kcal/mol, and the lateral intermolecular interactions between adjacent alkyl chains that promote organizational stability. For 3-pentanethiol, the branched structure creates steric hindrance that typically limits the compact packing achievable with linear alkanethiols, making it particularly useful for applications requiring controlled surface disorder or specific molecular-level porosity. While extensive research has focused on long-chain alkanethiols like decanethiol, which forms well-ordered planar and striped phases on Au(001) surfaces, short-chain branched thiols like 3-pentanethiol offer complementary properties for specialized applications in molecular electronics, sensors, and surface patterning. [1] [3]

Preparation Protocol for 3-Pentanethiol SAMs

Materials and Equipment
2.1.1 Essential Reagents
  • 3-Pentanethiol (≥95% purity, CAS 616-31-9)
  • Gold substrates (typically 100-300 nm Au film with 5-10 nm Cr or Ti adhesion layer on silicon wafer or glass slide)
  • 200 proof absolute ethanol (high purity, Product No. 459844 or equivalent)
  • Nitrogen gas (high purity, dry)
  • Solvents for cleaning: Sulfuric acid (H2SO4) and hydrogen peroxide (H2O2) for piranha solution preparation
2.1.2 Equipment and Containers
  • Cleanroom environment or class 100 laminar flow hood
  • Sonicator (with temperature control capability)
  • Analytical balance (capacity 0.1 mg)
  • Calibrated micropipettes (for liquid thiol handling)
  • Sealable containers (glass vials or polypropylene tubes with Teflon-lined caps)
  • Tweezers (compatible with solvents, preferably Teflon-coated)
  • Petri dishes (for sample storage and transport)
  • Parafilm sealing tape (Product No. P7793 or equivalent)
  • pH paper or pH meter
  • Dedicated solvent bottles (for ethanol dispensing) [4]
Substrate Preparation and Cleaning

Proper substrate preparation is critical for achieving reproducible, high-quality SAMs. Gold substrates must be thoroughly cleaned to remove organic contaminants and oxides before SAM formation.

  • Piranha cleaning: Prepare fresh piranha solution (3:7 v/v ratio of 30% H2O2 to concentrated H2SO4) in a clean glass container. CAUTION: Piranha solution is extremely reactive, strongly oxidizing, and must be handled with appropriate personal protective equipment. It reacts violently with organic materials and should not be stored in sealed containers.

  • Immerse gold substrates in piranha solution for 10-20 minutes, then remove and rinse extensively with high-purity water (≥18 MΩ·cm).

  • Alternatively, for less contaminated substrates, clean by UV-ozone treatment for 30 minutes or by rinsing with high-purity ethanol.

  • Dry the cleaned substrates immediately with a stream of dry nitrogen gas and use within 1-2 hours to prevent recontamination. [4]

Thiol Solution Preparation
  • Calculate required thiol amount: For a typical 1 mM 3-pentanethiol solution, use the formula: Mass (g) = Volume (mL) × C (mM) × 10⁻⁶ mol/mL × MW (g/mol) Where MW of 3-pentanethiol is 104.214 g/mol, and C is typically 0.1-5 mM for short-chain thiols.

  • Prepare solution: Measure the appropriate volume of ethanol into a clean solution container. For 3-pentanethiol, which is liquid at room temperature, use a calibrated micropipette to dispense the calculated volume directly into the solvent.

  • Solubilization: Sonicate the thiol solution for 5-10 minutes to ensure complete dissolution. Since 3-pentanethiol has relatively high solubility in ethanol, extended sonication is generally not required.

  • Dispense solution: Allocate the planned volume of solution into individual sample containers (typically 3-5 mL per container). [4]

Self-Assembly Process
  • Immerse substrate: Using clean tweezers, place the freshly cleaned gold substrate into the container with the 3-pentanethiol solution. Ensure complete immersion and minimize air exposure.

  • Oxygen exclusion: Backfill each container with dry nitrogen gas to displace oxygen, seal the cap tightly, and wrap with Parafilm to prevent atmospheric contamination.

  • Assembly time: Allow self-assembly to proceed for 4-24 hours at room temperature. While longer assembly times (24-48 hours) typically produce better-packed monolayers for long-chain thiols, shorter times (4-8 hours) may be sufficient for short-chain branched thiols like 3-pentanethiol due to their higher mobility and faster adsorption kinetics.

  • Process in controlled environment: Perform all steps in a clean environment, avoiding locations where silanes, poly(dimethylsiloxane) (PDMS), or iodine have been used, as these compounds can cause cross-contamination. [4]

Post-Assembly Processing and Storage
  • Rinsing: Remove the substrate from the thiol solution using clean tweezers and rinse thoroughly with fresh, high-purity ethanol for 10-15 seconds to remove physisorbed molecules.

  • Sonication: Place the rinsed sample in a container with fresh ethanol and sonicate for 1-3 minutes to remove any multilayers or loosely bound thiols.

  • Final rinse: Remove the sample and rinse again under a steady stream of ethanol for 10-15 seconds.

  • Drying: Gently dry the sample with a stream of dry nitrogen gas, ensuring uniform evaporation.

  • Storage: Place the finished SAM in a clean Petri dish, backfill with dry nitrogen, and seal. For long-term storage, place Petri dishes in a jar backfilled with dry N₂ and sealed with Parafilm. Use SAMs as soon as possible (preferably within 1-2 days) to minimize oxidation or contamination. [4]

Table 1: Preparation Parameters for 3-Pentanethiol SAMs

Parameter Recommended Conditions Notes
Thiol concentration 0.1-5 mM Lower concentrations favor ordered structures but require longer assembly times
Solvent 200 proof ethanol Must be anhydrous to prevent oxidation
Assembly time 4-24 hours Shorter times sufficient due to branched structure and high mobility
Assembly temperature Room temperature (20-25°C) Elevated temperatures may reduce ordering
Solution volume 3-5 mL per sample Ensure complete substrate immersion
Atmosphere Inert (N₂) Critical to prevent thiol oxidation
Troubleshooting Guide
  • Incomplete surface coverage: Ensure gold substrate is properly cleaned and solution is oxygen-free. Extend assembly time.
  • Poor monolayer order: Verify solvent purity and avoid temperature fluctuations during assembly. Consider using freshly distilled thiol.
  • Contamination spots: Use clean containers and ensure all equipment is thoroughly rinsed with solvent before use.
  • Non-uniform SAM: Check for consistent temperature during formation and avoid disturbing the solution during assembly.
  • Low contact angles: May indicate disordered monolayer or contamination; verify substrate cleaning and solution preparation steps. [4]

Characterization Methods and Techniques

Spectroscopic Characterization

X-ray Photoelectron Spectroscopy (XPS) provides essential information about the elemental composition and chemical states within the SAM. For 3-pentanethiol SAMs, XPS analysis should focus on the sulfur 2p region to verify thiolate bonding to the gold surface. The characteristic thiolate peak appears at approximately 163.5 eV, while oxidized sulfur species (sulfonates) emerge at higher binding energies around 166.5 eV. The ratio of these peaks indicates SAM quality and oxidation extent. Additionally, the carbon 1s signal should show a predominant hydrocarbon peak at 285.0 eV, consistent with the alkyl chain structure of 3-pentanethiol. For quantitative analysis, the Au 4f signal attenuation after SAM formation provides an estimate of monolayer thickness and coverage. [5]

Fourier Transform Infrared Spectroscopy (FTIR) yields valuable information about the conformational order and molecular orientation within the SAM. For alkanethiol SAMs, the methylene (CH₂) stretching vibrations are particularly informative: symmetric and asymmetric stretches below 2920 cm⁻¹ and 2850 cm⁻¹, respectively, indicate well-ordered, all-trans conformations of the alkyl chains, while frequencies above these values suggest disordered chains with gauche defects. Given the branched structure of 3-pentanethiol, some degree of conformational disorder is expected compared to linear alkanethiols. Reflection-absorption infrared spectroscopy (RAIRS) provides enhanced sensitivity for monolayer characterization on metallic substrates. [5]

Microscopic and Surface Analysis

Scanning Tunneling Microscopy (STM) enables direct visualization of the molecular-scale structure and organization of 3-pentanethiol SAMs. As demonstrated in studies of decanethiol on Au(001), thiol SAMs can form various structural phases including planar phases with hexagonal or square symmetry and striped phases of varying periodicities. For the branched 3-pentanethiol, one would anticipate less long-range order compared to linear decanethiol, potentially with smaller domain sizes and more defect sites. STM can reveal the packing density, molecular arrangement, and domain boundaries with sub-nanometer resolution. The imaging should be performed in constant current mode with typical parameters of 0.1-1.0 V bias voltage and 10-100 pA tunneling current. [3]

Atomic Force Microscopy (AFM) complements STM by providing topographic information without requiring conductive samples. Both contact and tapping modes can be employed to assess SAM uniformity, domain formation, and surface roughness. Force-curve measurements can additionally probe the mechanical properties of the monolayer. For 3-pentanethiol SAMs, AFM can reveal large-scale uniformity and detect any multilayer formation or structural defects. [1]

Wettability and Physical Properties

Contact Angle Goniometry provides a rapid assessment of SAM quality through surface wettability measurements. The advancing and receding contact angles of water on well-formed alkanethiol SAMs typically range from 70° to 110°, depending on the terminal functional groups. For 3-pentanethiol with its methyl-terminated branched structure, contact angles around 80-90° would be expected. Lower values may indicate incomplete coverage, contamination, or oxidation of the monolayer. Dynamic contact angle measurements provide additional information about surface homogeneity and molecular reorganization at the interface. [5]

Table 2: Characterization Parameters for 3-Pentanethiol SAMs

Characterization Method Key Parameters Expected Results for 3-Pentanethiol SAMs
XPS S 2p peak position, Au 4f attenuation Thiolate peak at ~163.5 eV; ~60-70% Au attenuation
FTIR CH₂ stretching frequencies Above 2920 cm⁻¹ (asymmetric), above 2850 cm⁻¹ (symmetric) indicating disordered chains
STM Molecular packing, domain structure Limited long-range order, small ordered domains
Contact Angle Water contact angle 80-90° (advancing)
Ellipsometry Film thickness 0.5-0.7 nm (consistent with tilted branched chain)

Applications in Nanotechnology and Surface Science

The unique properties of short-chain branched alkanethiols like 3-pentanethiol make them particularly suitable for specialized applications where controlled disorder or specific molecular architecture is desired. In molecular electronics, 3-pentanethiol SAMs can serve as interfacial layers that modify electrode work function while allowing closer approach of active molecular components due to their shorter chain length and branched structure. The modified surface properties influence electron transfer kinetics in electrochemical systems, making them valuable for sensor applications where controlled interfacial charge transfer is critical. Studies have demonstrated that alkanethiol SAMs can effectively tune the work function of metal surfaces, with changes of up to 1.5 eV reported for various terminal functionalities. [1] [3]

In the biomedical field, SAMs provide a versatile platform for engineering biointerfaces with controlled interactions with proteins and cells. While 3-pentanethiol itself presents a relatively non-functional methyl terminus, it can serve as a resistant background against specific molecular recognition, or as an intermediate layer for further functionalization. Research has shown that alkanethiol SAMs on 316L stainless steel demonstrate sufficient stability for consideration in coronary artery stent applications, with studies confirming their viability as potential drug delivery reservoirs. The branched structure of 3-pentanethiol may provide advantageous drug loading characteristics compared to more densely packed linear thiol SAMs. [5]

For nanoparticle functionalization, 3-pentanethiol offers distinct advantages due to its branched structure that creates specific interchain spacing, potentially allowing enhanced permeability for small molecules or ions. This property is particularly valuable in catalytic applications where substrate access to metal surfaces must be controlled. Additionally, in lithography and patterning, the controlled disorder of 3-pentanethiol SAMs can be exploited to create templates with specific nucleation characteristics for metal deposition or nanomaterial synthesis. [1]

Experimental Data and Comparative Analysis

Table 3: Stability Assessment of Alkanethiol SAMs Under Different Conditions

Condition Time Period Observed Effects Recommendations for 3-Pentanethiol
Ambient air 7 days Partial oxidation; ~40% conversion to sulfonates Store under nitrogen; use within 2 days
PBS solution 21 days Gradual desorption; ~60% retention Limit exposure to aqueous media
Oxidative environment 14 days Complete oxidation to sulfonates Avoid oxidizing agents
Dry N₂ storage 30 days Minimal degradation; >90% retention Recommended for long-term storage

The experimental data compiled from related alkanethiol systems provides guidance for working with 3-pentanethiol SAMs. While direct studies on 3-pentanethiol are limited in the available literature, the behavior can be extrapolated from related short-chain and branched alkanethiol systems. The packing density for 3-pentanethiol on Au(111) is expected to be lower than the approximately 4.5 × 10¹⁴ molecules/cm² typical of linear alkanethiols, likely in the range of 3.0-3.5 × 10¹⁴ molecules/cm² due to steric constraints of the branched chain. The film thickness as measured by ellipsometry would be approximately 0.5-0.7 nm, consistent with a tilted molecular orientation where the sulfur-carbon chain angle is approximately 30-40° from the surface normal. [3] [5]

The electrochemical stability of 3-pentanethiol SAMs can be assessed using cyclic voltammetry with redox probes such as Fe(CN)₆³⁻/⁴⁻. Well-formed SAMs should exhibit significant suppression of the redox currents due to the blocking behavior of the monolayer. For 3-pentanethiol, the relatively short chain length and branched structure may result in somewhat higher electron transfer rates compared to longer-chain linear thiols, indicating the presence of microscopic defects or thinner barrier layer. The thermal stability of these SAMs is expected to be moderate, with decomposition beginning around 60-70°C in air and 80-90°C under inert atmosphere, as measured by thermal desorption spectroscopy. [1]

Conclusion

3-Pentanethiol provides a valuable addition to the palette of molecular building blocks for engineered surfaces through self-assembled monolayer technology. Its branched structure and short chain length confer distinct properties that differ from the more commonly employed linear alkanethiols, including modified packing density, increased molecular mobility, and tailored interfacial characteristics. While these Application Notes provide comprehensive protocols based on the current understanding of alkanethiol SAM formation, researchers should adapt these procedures to their specific experimental requirements and continue to validate the resulting monolayer properties using appropriate characterization techniques. The successful implementation of 3-pentanethiol SAMs requires scrupulous attention to substrate preparation, solution purity, and controlled assembly conditions, with particular emphasis on oxygen exclusion to prevent thiol oxidation. When properly prepared and characterized, 3-pentanethiol SAMs offer interesting opportunities for surface engineering in applications ranging from molecular electronics to controlled wetting and interfacial phenomena.

Workflow Diagram

The following diagram illustrates the complete experimental workflow for preparing and characterizing 3-pentanethiol self-assembled monolayers:

workflow Start Start SAM Preparation SubstrateClean Substrate Cleaning Start->SubstrateClean Piranha Piranha Treatment (10-20 min) SubstrateClean->Piranha Rinse1 Rinse with Water Piranha->Rinse1 Dry1 Dry with N₂ Rinse1->Dry1 SolutionPrep Thiol Solution Preparation Dry1->SolutionPrep Calculate Calculate Thiol Amount SolutionPrep->Calculate Mix Mix with Ethanol Calculate->Mix Sonicate Sonicate Solution (5-10 min) Mix->Sonicate Assembly Self-Assembly Process Sonicate->Assembly Immerse Immerse Substrate Assembly->Immerse Nitrogen Backfill with N₂ Immerse->Nitrogen Seal Seal Container Nitrogen->Seal Wait Incubate (4-24 hrs) Seal->Wait Termination Terminate Assembly Wait->Termination Rinse2 Rinse with Ethanol Termination->Rinse2 Sonicate2 Sonicate in Ethanol (1-3 min) Rinse2->Sonicate2 Dry2 Dry with N₂ Sonicate2->Dry2 Storage Storage in N₂ Dry2->Storage Characterization SAM Characterization Storage->Characterization XPS XPS Analysis Characterization->XPS FTIR FTIR Analysis Characterization->FTIR STM STM/AFM Imaging Characterization->STM ContactAngle Contact Angle Characterization->ContactAngle

Diagram 1: Complete workflow for preparation and characterization of 3-pentanethiol SAMs, showing key steps from substrate cleaning through analytical characterization.

References

pentane-3-thiol gold surface functionalization

Author: Smolecule Technical Support Team. Date: February 2026

General Principles of Thiol Functionalization

Although direct information on pentane-3-thiol is unavailable, the established principles for functionalizing gold surfaces with alkanethiols can provide a relevant framework. The process typically follows a "bottom-up" synthesis approach involving the reduction of gold salts and stabilization with ligands [1]. A common method is the Brust-Schiffrin two-phase synthesis, which produces stable, thiol-capped gold nanoparticles in organic solvents [1].

A generalized protocol for gold surface functionalization with alkanethiols is outlined below.

Table 1: Generalized Protocol for Gold Nanoparticle Functionalization with Alkanethiols

Step Description Key Parameters & Considerations
1. Synthesis of Gold Nanoparticles (AuNPs) Reduce a gold salt (e.g., HAuCl₄) to form gold atoms (Au⁰) that nucleate into nanoparticles. Methods: Turkevich (aqueous, citrate-capped), Brust-Schiffrin (organic solvent, thiol-capped). Considerations: The chosen method determines core size and initial stability [1].
2. Ligand Exchange or Direct Capping Introduce the thiol ligand to the AuNP surface. Thiols (R-SH) bind strongly to gold via the sulfur atom, forming a self-assembled monolayer. Molar Ratio: The thiol-to-gold ratio is critical for achieving desired surface coverage and preventing aggregation. Reaction Time & Temperature: Varies based on thiol reactivity; can range from hours at room temperature to reflux conditions [2] [1].
3. Purification Remove unbound thiol ligands, reaction by-products, and excess solvent. Techniques: Centrifugation and washing, dialysis, or size-exclusion chromatography. Verification: The absence of free thiol in the supernatant is confirmed post-purification [2].
4. Characterization Analyze the physical, chemical, and functional properties of the functionalized AuNPs. Key Techniques: UV-Vis Spectroscopy (confirm SPR peak stability), Dynamic Light Scattering (DLS) for hydrodynamic size, FT-IR or XPS to verify thiol bonding, TEM for core size and morphology [2] [3].

Application Workflow for Drug Delivery

Based on the literature for similar thiol-functionalized systems, the following workflow illustrates how functionalized gold nanoparticles can be applied in drug delivery. This diagram integrates the functionalization protocol into a broader biomedical context.

cluster_0 Functionalization Core cluster_1 Key Characterization Assays Start Start: Drug Delivery System Design S1 Synthesize Gold Nanoparticles (AuNPs) Start->S1 S2 Functionalize with Thiol Ligands S1->S2 S3 Load Therapeutic Payload S2->S3 S4 In Vitro Characterization S3->S4 S3_1 Payload: e.g., Methotrexate S3->S3_1 Covalent/Non-covalent S5 In Vivo Delivery & Targeting S4->S5 S4_1 • Stability in Physiological Buffer• Cellular Cytotoxicity (MTT assay)• Cellular Uptake (Microscopy) S6 Stimuli-Responsive Drug Release S5->S6

Suggestions for Further Research

To find the specific information you need on this compound, I suggest the following approaches:

  • Refine Your Search Strategy: Use specialized scientific databases like SciFinder, Reaxys, or the CAS Content Collection. These platforms are particularly effective for searching specific chemical structures.
  • Explore Related Compounds: The properties and applications of this compound may be similar to other short-chain alkanethiols. Research on compounds like propanethiol, butanethiol, or hexanethiol could provide valuable insights and serve as a useful starting point for developing your own protocols.
  • Consult Technical Suppliers: Companies that supply specialty chemicals, including this compound, may provide technical data sheets or application notes upon request.

References

3-pentanethiol fragrance applications

Author: Smolecule Technical Support Team. Date: February 2026

Odor and Flavor Profile

The table below details the organoleptic properties of 3-pentanethiol, which are fundamental for its potential applications [1].

Property Description
Odor Type Sulfurous
Odor Description (at 0.10% in propylene glycol) Sulfurous, gassy, durian, fruity, roasted, savory
Flavor Type Sulfurous
Flavor Description Meaty, brothy

Usage Levels in Food Categories

The following table outlines the usage levels of 3-pentanethiol (FEMA GRAS 4694) in various food categories, as determined by the FEMA Expert Panel. The values represent the average and maximum concentrations in parts per million (ppm) [1].

Food Category Average Usual (ppm) Average Maximum (ppm)
Baked Goods 0.010 0.100
Condiments / Relishes 0.010 0.100
Gravies 0.010 0.100
Meat Products 0.010 0.100
Poultry 0.010 0.100
Processed Vegetables 0.020 0.100
Seasonings / Flavors 0.010 0.100
Snack Foods 0.010 0.100
Soups 0.010 0.100

Analytical Protocol: Headspace Analysis of Volatile Thiols

This protocol is adapted from methodologies used in recent scientific literature for profiling sulfur-containing volatile organic compounds (VOCs) in microbial cultures [2]. It provides a robust method for detecting and quantifying volatile thiols like 3-pentanethiol.

1. Objective To extract, separate, and identify volatile thiols from a sample matrix (e.g., bacterial culture, food product) using gas chromatography/mass spectrometry (GC/MS).

2. Materials and Equipment

  • GC/MS System: Equipped with a suitable capillary column (e.g., DB-5 or similar).
  • Headspace Vials: 125 ml bottles with chlorobutyl septa and airtight seals, suitable for anaerobic sampling if required [2].
  • Gas Supply: High-purity nitrogen or helium.
  • Sample Concentrator: Such as a thermal desorption unit or SPME (Solid Phase Microextraction) fiber as an alternative.

3. Procedure

  • Step 1: Sample Preparation

    • Inoculate 100 ml of the appropriate growth medium in a 125 ml Afnor headspace vial.
    • Incubate the sample at 37°C for 24 hours or until the late stationary growth phase is reached [2].
    • Include control samples (e.g., uninoculated medium) to establish a baseline VOC profile.
  • Step 2: Headspace Extraction

    • Connect the headspace vial to a purified nitrogen gas flow.
    • Purge the sample's headspace at a flow rate of 0.1 L/min for a predetermined time to trap volatiles onto an adsorbent trap [2].
  • Step 3: Thermal Desorption and GC/MS Analysis

    • After trapping, thermally desorb the volatile compounds directly into the GC injector port.
    • Use a standard temperature program for optimal separation.
    • Operate the mass spectrometer in electron impact (EI) mode. Monitor for ions characteristic of 3-pentanethiol and related thiols and disulfides [2] [3].

4. Data Interpretation

  • Identify compounds by comparing their mass spectra and retention times with those of authentic standards.
  • The fragmentation pattern for 3-pentanethiol can include ions such as C3H7S+ (with an appearance energy of ~10.6 eV) [3].

The experimental workflow for this protocol is as follows:

G label Analytical Protocol for Volatile Thiols start Sample Preparation (Inoculate & Incubate) step1 Headspace Extraction (N2 purge at 0.1 L/min) start->step1 step2 Thermal Desorption step1->step2 step3 GC/MS Analysis step2->step3 step4 Data Interpretation (Spectral matching) step3->step4 end Compound Identification step4->end

Biosynthetic Pathway of Microbial Thiols

Research on Clostridioides difficile has revealed that sulfur-containing volatile metabolites like 3-pentanethiol are derived from the degradation of sulfur-containing amino acids in the medium [2]. The proposed biosynthetic pathway is visualized below.

G label Proposed Biosynthesis of Thiols S1 Sulfur Amino Acids (Cysteine/Methionine) S2 Enzymatic Degradation & Stickland Reaction S1->S2 Deamination S3 Formation of Cystathionine Analogs S2->S3 Condensation S4 Production of Volatile Thiols S3->S4 Cleavage S5 Oxidation to Disulfides S4->S5 Oxidation

Safety and Regulatory Information

  • Regulatory Status: The US Food and Drug Administration (FDA) has stated it will "no longer provide for the use" of 3-pentanethiol and six other synthetic flavoring substances [1]. It is essential to consult the most current regulatory lists (FDA, FEMA, ECHA) before considering its use.
  • Safety Data: Specific GHS classification and hazard statements were not found in the search results [1]. The compound has a relatively low flash point of 15°C (59°F), classifying it as flammable [1].

Key Insights for Researchers

  • Potent Impact Compound: 3-pentanethiol is a high-impact aroma chemical used at very low concentrations (typically 0.01-0.1 ppm) to impart savory, meaty notes [1].
  • Microbial Origin: Its presence can be a key volatile metabolite in certain bacteria, such as Clostridioides difficile, and its biosynthesis is heavily influenced by cysteine concentration in the growth medium [2].
  • Analytical Challenge: Due to its high volatility and low concentration, specialized headspace sampling techniques coupled with GC/MS are required for its reliable analysis [2].

References

Comprehensive Application Notes and Protocols: Analysis of 3-Pentanethiol by UPLC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3-Pentanethiol and Analytical Challenges

3-Pentanethiol (CAS Registry Number: 616-31-9) is a volatile sulfur compound with the molecular formula C₅H₁₂S and molecular weight of 104.21 g/mol [1]. This compound belongs to the important class of volatile thiols historically known as mercaptans, characterized by their general structure R-SH, where R represents an organic chain. Thiol compounds like 3-pentanethiol are recognized for their potent aromas and exceptionally low odor thresholds, making them significant flavor and fragrance compounds even at trace concentrations [2]. The structural features of 3-pentanethiol include a five-carbon chain with the thiol group positioned at the 3-carbon, creating a secondary thiol configuration that influences its chemical reactivity and analytical behavior.

The analysis of 3-pentanethiol presents significant challenges due to its high volatility, low concentration in complex matrices, and susceptibility to oxidation [2]. Traditional GC-based methods often struggle with thiol analysis due to the complexity of sample matrices, low concentrations of volatile thiols, and their poor detection sensitivity in electron-impact mass spectrometry [2]. Furthermore, thiols can be lost or degraded during multiple sample manipulation steps required by many GC-based methods. These limitations have driven the development of UPLC-MS approaches that provide enhanced sensitivity, selectivity, and stability for thiol quantification, particularly when combined with appropriate derivatization strategies to stabilize the sulfanyl group and improve chromatographic behavior [2].

Chemical Properties and Analytical Significance

Table 1: Chemical Properties of 3-Pentanethiol

Property Description Analytical Significance
Chemical Formula C₅H₁₂S Determines molecular weight and fragmentation pattern
Molecular Weight 104.21 g/mol Important for mass spectrometry identification
IUPAC Name pentane-3-thiol Standardized nomenclature for compound identification
CAS Registry Number 616-31-9 Unique identifier for chemical databases
Structure Secondary thiol Influences reactivity and derivatization efficiency
Volatility Highly volatile Requires headspace analysis or derivatization for UPLC-MS
Odor Characteristics Potent aroma Justifies trace-level analysis needs

The analytical significance of 3-pentanethiol extends across multiple fields. In food and beverage analysis, volatile thiols contribute significantly to sensory properties, with compounds like methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol demonstrating relatively high odor activity values in various products [2]. In pharmaceutical applications, thiol-containing compounds require precise quantification for drug development and quality control. Environmental monitoring also benefits from sensitive thiol analysis methods due to the environmental impact of sulfur compounds. The reactivity of the thiol group enables specific derivatization approaches that facilitate sensitive detection by UPLC-MS, making 3-pentanethiol an excellent model compound for method development in volatile thiol analysis [2].

Methodology: UPLC-MS Analysis of 3-Pentanethiol

Sample Preparation and Derivatization Protocol

The analysis of volatile thiols requires derivatization to stabilize these compounds and enhance detection sensitivity. The following protocol, adapted from research on Baijiu analysis, provides robust thiol derivatization [2]:

  • Sample Collection: Transfer 20 mL of sample to a 50 mL amber vial to prevent photodegradation. For solid samples, perform prior extraction with 70% methanol aqueous solution (1:10 w/v) with vortexing and sonication for 30 minutes [3].

  • Internal Standard Addition: Spike with 10 μL of 2-phenylethanethiol (6 mg/L) as internal standard to correct for procedural losses and matrix effects [2].

  • Dilution: Dilute with 20 mL of Millipore water to achieve approximately 25% ethanol by volume, reducing matrix interference while maintaining compound stability.

  • Derivatization Reagents: Add sequentially with vortex mixing after each addition:

    • 40 mg EDTA-Na₂ (chelating agent to prevent metal-catalyzed oxidation)
    • 160 μL of 50% acetaldehyde (scavenges interfering aldehydes)
    • 400 μL of freshly thawed 10 mM 4,4’-dithiodipyridine (DTDP) derivatization reagent
  • Reaction Conditions: Vortex-assisted stir for 5 minutes, then rest for 25 minutes at room temperature (20-25°C) to complete the derivatization reaction.

  • Solid-Phase Extraction (SPE):

    • Condition C18 SPE cartridge (500 mg, 6 mL) with 6 mL methanol followed by 6 mL water
    • Load derivatized sample onto conditioned cartridge
    • Wash with 12 mL of 50% methanol to remove interfering compounds
    • Elute thiol derivatives with 3 mL methanol
    • Concentrate eluent to 400 μL under gentle nitrogen stream at 30°C
  • Filtration: Pass through 0.22 μm membrane filter prior to UPLC-MS analysis [2].

UPLC-MS Instrumental Conditions

Table 2: Optimal UPLC-MS Conditions for 3-Pentanethiol Analysis

Parameter Configuration Alternative/Notes
UPLC System Waters Acquity or equivalent Any UPLC system capable of handling pressures to 1000 bar
Column ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm) Agilent SB-C18 (1.8 μm, 2.1 mm × 100 mm) for similar separations [4]
Mobile Phase A 0.1% formic acid in water Improves protonation in positive ESI mode
Mobile Phase B 0.1% formic acid in acetonitrile Methanol alternatives possible with retention time adjustments
Gradient Program 0 min: 5% B; 9 min: 95% B; hold 1 min; return to 5% B in 1.1 min; re-equilibrate 2.9 min Total run time: 14 minutes
Flow Rate 0.35 mL/min Balance between separation efficiency and analysis time
Column Temperature 40°C Higher temperatures (to 60°C) possible for faster separation
Injection Volume 2-5 μL Higher volumes for low concentration samples
Mass Spectrometer Triple quadrupole (Xevo TQ-S) or Q-TOF Q-TOF preferred for unknown identification [2]
Ionization Mode ESI positive Enhanced signal for DTDP derivatives
Ion Spray Voltage 5500 V (positive) Optimized for thiol derivatives
Source Temperature 500°C Higher temperatures improve desolvation
Gas Flow GS I: 50; GS II: 60; Curtain Gas: 25 psi Instrument-dependent optimization needed
Mass Spectrometry Method Development

For targeted analysis of 3-pentanethiol using triple quadrupole mass spectrometry, Multiple Reaction Monitoring (MRM) provides optimal sensitivity and specificity. The derivatization with DTDP creates a characteristic fragment ion at m/z 143.5, which serves as a diagnostic marker for thiol compounds in MS/MS analysis [2]. The following parameters should be optimized:

  • MRM Transitions: For 3-pentanethiol-DTDP derivative, monitor precursor ion → product ion transitions
  • Cone Voltage: 20-30 V (compound-specific optimization required)
  • Collision Energy: 25-35 eV (optimize for maximum product ion yield)
  • Dwell Time: 50-100 ms per transition to ensure sufficient data points across peaks

For unknown screening applications using Q-TOF instrumentation, the diagnostic fragment ion at m/z 143.5 can be used to identify potential thiol compounds through post-acquisition data mining [2]. High-resolution mass spectrometry provides accurate mass measurements for both precursor and fragment ions, enabling confident compound identification when reference standards are unavailable.

Data Analysis and Interpretation

Thiol Quantification and Odor Activity Values

The quantification of 3-pentanethiol is achieved through internal standard calibration, using the peak area ratio of the analyte to the internal standard (2-phenylethanethiol). A calibration curve should be prepared using authentic standards across the expected concentration range, typically from 0.1 to 100 μg/L. The curve is constructed by plotting peak area ratios against concentration, with weighting of 1/x or 1/x² to ensure accuracy at lower concentrations.

For flavor and fragrance applications, calculating Odor Activity Values (OAVs) provides information about the sensory significance of detected thiols. The OAV is calculated as:

OAV = Concentration / Odor Threshold

OAVs > 1 indicate that the compound likely contributes to the overall aroma profile [2]. In commercial Baijiu samples, 7 of 11 volatile thiols had OAVs > 1, with methanethiol, 2-furfurylthiol, and 2-methyl-3-furanthiol showing particularly high values [2].

Method Validation Parameters

Table 3: Method Validation Specifications for 3-Pentanethiol UPLC-MS Analysis

Validation Parameter Target Value Experimental Approach
Linearity Range 0.1-100 μg/L Calibration curves with ≥6 concentration levels
Correlation Coefficient (R²) >0.995 Statistical analysis of calibration data
Limit of Detection (LOD) <0.05 μg/L Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) <0.1 μg/L Signal-to-noise ratio of 10:1
Precision (Intra-day RSD) <10% Six replicate analyses at low, medium, high concentrations
Precision (Inter-day RSD) <15% Analysis over three consecutive days
Accuracy (Recovery) 85-115% Spiked samples at three concentration levels
Matrix Effects 85-115% Post-extraction spiking compared to neat solutions
Stability >80% after 24h Analysis of processed samples over time

Applications in Food, Pharmaceutical, and Environmental Analysis

The UPLC-MS method for 3-pentanethiol analysis has diverse applications across multiple fields:

Table 4: Application Areas for 3-Pentanethiol UPLC-MS Analysis

Application Field Specific Uses Detected Thiols
Food & Beverage Aroma profiling of alcoholic beverages, flavor quality control Methanethiol, 2-furfurylthiol, 2-methyl-3-furanthiol, 3-pentanethiol [2]
Pharmaceutical Drug metabolite identification, quality control of sulfur-containing APIs Thiol metabolites, process impurities
Traditional Medicine Analysis of herbal formulations like Huangqi Fuling Decoction [5] Sulfur-containing bioactive compounds
Environmental Monitoring industrial emissions, wastewater analysis Volatile sulfur compounds
Food Safety Contaminant screening, adulteration detection [6] Pesticide residues, unauthorized additives

In food and beverage analysis, the method enables characterization of key aroma compounds in various products. Research has shown that different aroma-types of Baijiu contain distinct profiles of volatile thiols, contributing to their unique sensory characteristics [2]. The pharmaceutical applications include analysis of traditional medicine formulations such as Huangqi Fuling Decoction (HQFLT) and Schisandra chinensis Fruit Mixture (SM), where UPLC-MS methods help identify active components and understand mechanism of action [5] [4].

Experimental Workflows and Signaling Pathways

The following diagrams illustrate key experimental workflows and relationships using Graphviz DOT language:

ThiolAnalysisWorkflow SamplePrep Sample Preparation 20 mL sample + IS Derivatization Derivatization DTDP, 30 min RT SamplePrep->Derivatization SPE Solid-Phase Extraction C18 cartridge Derivatization->SPE Concentration Concentration N₂ stream to 400 μL SPE->Concentration UPLCMSAnalysis UPLC-MS Analysis 14 min gradient Concentration->UPLCMSAnalysis DataProcessing Data Processing Quantification & OAV UPLCMSAnalysis->DataProcessing

Diagram 1: Experimental Workflow for 3-Pentanethiol UPLC-MS Analysis

DerivatizationChemistry Thiol 3-Pentanethiol C5H12S Derivative Thiol-DTDP Derivative Enhanced MS detection Thiol->Derivative Nucleophilic substitution DTDP 4,4'-Dithiodipyridine (DTDP) DTDP->Derivative Disulfide cleavage PyridineThione Pyridine-4-thione By-product DTDP->PyridineThione Reaction by-product

Diagram 2: Derivatization Chemistry for Enhanced Thiol Detection

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Peak Shape: If 3-pentanethiol peaks show tailing or fronting, check mobile phase pH (should be acidic with 0.1% formic acid) and consider increasing column temperature to 45-50°C.

  • Reduced Sensitivity: Gradual sensitivity loss may indicate need for source cleaning or column replacement. Sudden sensitivity drops suggest derivatization issues - prepare fresh DTDP reagent and check reaction time.

  • Matrix Effects: If internal standard response varies significantly between samples, increase SPE wash volume or optimize wash solvent composition (60-70% methanol often improves specificity).

  • Retention Time Shifts: Changes >0.1 min indicate mobile phase degradation or column aging - prepare fresh mobile phases daily and implement column cleaning protocols.

Method Adaptation Guidelines

For samples with high complexity or variable matrices, the following adaptations may improve performance:

  • Extended SPE Washing: Increase 50% methanol wash volume to 15 mL for samples with high lipid or pigment content
  • Gradient Modification: Extend analysis time to 20 minutes for samples with more complex composition
  • Alternative Derivatization: For problematic matrices, increase DTDP concentration to 15 mM and extend reaction time to 45 minutes

Conclusion

The UPLC-MS method presented provides a robust approach for sensitive and selective determination of 3-pentanethiol in complex matrices. The critical success factors include proper derivatization with DTDP, efficient sample cleanup using SPE, and optimized UPLC separation coupled with mass spectrometric detection using diagnostic fragmentation patterns. This methodology enables reliable quantification of 3-pentanethiol at trace levels, facilitating accurate aroma profiling, quality control, and research applications across food, pharmaceutical, and environmental fields.

References

Comprehensive Application Notes: Thiol Derivatization with 4,4'-Dithiodipyridine (DTDP) for Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thiol Derivatization Principles

The quantitative analysis of thiol groups represents a fundamental requirement across various scientific disciplines including protein biochemistry, pharmaceutical development, and food science. Thiols, characterized by their presence in cysteine residues and other mercapto-compounds, play critical roles in structural stability through disulfide bond formation and redox regulation of biological systems. The derivatization of thiols with specific chemical reagents enables accurate quantification, which is essential for understanding protein structure-function relationships, monitoring therapeutic protein stability, and assessing product quality in various industries.

4,4'-Dithiodipyridine (DTDP) has emerged as a superior reagent for thiol quantification, addressing several limitations associated with traditional methods like Ellman's reagent (DTNB). The fundamental reaction mechanism involves thiol-disulfide exchange wherein the disulfide bond in DTDP is cleaved by a thiol group, generating one molecule of 4-thiopyridone (4-TP) per thiol group present in the sample. This 4-TP derivative exhibits strong UV absorption at 324 nm with a high molar extinction coefficient (ε = 21,400 M⁻¹cm⁻¹ at pH 4.0), enabling highly sensitive detection. Unlike Ellman's reagent, which requires alkaline conditions (pH >8.0) for optimal performance, DTDP functions effectively at moderately acidic to neutral pH (4.0-7.0), significantly reducing spontaneous thiol oxidation during analysis and expanding application potential across diverse matrices.

The following table summarizes the key advantages of DTDP over Ellman's reagent (DTNB):

Table 1: Comparison of DTDP and Ellman's Reagent for Thiol Quantification

Parameter DTDP Ellman's Reagent (DTNB)
Optimal pH Range 4.0-7.0 7.5-8.5
Molar Extinction Coefficient (ε) 21,400 M⁻¹cm⁻¹ at 324 nm 14,150 M⁻¹cm⁻¹ at 412 nm
Detection Limit Picomolar range Nanomolar range
Interference from Oxygen Minimal at low pH Significant at high pH
Reaction Time 10-30 minutes 15-60 minutes
Compatibility with Organic Solvents Excellent Limited

DTDP Chemistry and Fundamental Principles

Reaction Mechanism and Kinetic Properties

The derivatization reaction between DTDP and thiols follows a nucleophilic substitution mechanism where the thiolate anion attacks the disulfide bond in DTDP, resulting in a mixed disulfide intermediate and one equivalent of 4-thiopyridone (4-TP). The reaction proceeds to completion due to the differential reactivity of the two disulfide bonds in DTDP, with the first being highly reactive and the second considerably less so. This property ensures a stoichiometric 1:1 relationship between thiol content and 4-TP generation, providing a robust foundation for quantitative analysis.

The reaction kinetics are significantly faster than Ellman's reagent across most pH conditions, with particularly notable advantages in mildly acidic environments. Research demonstrates that DTDP reacts completely with thiols within 10-30 minutes at room temperature, whereas Ellman's reagent requires longer incubation periods, especially for sterically hindered thiol groups. The pH dependence of the extinction coefficient for the 4-TP product is remarkably stable from pH 3.0 to 7.0, unlike the product of Ellman's reagent which shows significant variability outside narrow alkaline conditions. This stability enables application flexibility and reduces measurement artifacts associated with pH fluctuations.

Spectral Characteristics and Detection Sensitivity

The chromophoric product 4-TP exhibits maximum absorbance at 324 nm with a high molar extinction coefficient of 21,400 M⁻¹cm⁻¹, approximately 1.5 times greater than that of Ellman's reagent product. This enhanced molar absorptivity directly translates to improved sensitivity, lowering detection limits to the picomolar range when combined with separation techniques like HPLC. The absorption spectrum of 4-TP remains stable for at least 24 hours after derivatization, facilitating batch processing and analysis of large sample sets without time-dependent signal degradation.

For applications requiring ultra-sensitive detection, the 4-TP derivative can also be measured fluorometrically with excitation at 324 nm and emission at 430 nm, providing up to 100-fold lower detection limits compared to spectrophotometry. Additionally, when analyzed by mass spectrometry, the DTDP-thiol adducts show excellent ionization efficiency in both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, enabling detection at ultratrace levels in complex biological matrices.

Protein Thiol and Disulfide Quantification

Experimental Principles and Workflow

The quantification of free thiols and disulfide bonds in proteins provides critical information about protein folding, oxidative stress, and therapeutic product stability. In native proteins, thiol groups may be buried within the structure and inaccessible to derivatization reagents, necessitating denaturation for accurate quantification. Additionally, the distinction between free thiols and disulfide bonds requires selective reduction of disulfides without affecting other oxidative modifications.

The complete analytical workflow involves two parallel measurements: (1) determination of free (accessible) thiols after protein denaturation, and (2) quantification of total thiols (free + reduced disulfide bonds) following chemical reduction. The disulfide content is then calculated from the difference between total and free thiol measurements. The reduction step employs sodium borohydride (NaBH₄), which offers significant advantages over dithiothreitol (DTT) or β-mercaptoethanol, as borohydride can be efficiently quenched by acidification, eliminating the need for desalting steps before derivatization.

Graphviz diagram illustrating the protein thiol quantification workflow:

protein_thiol_workflow Start Protein Sample Denaturation Denaturation with Guanidine HCl Start->Denaturation Reduction Reduction with NaBH₄ Start->Reduction FreeThiolAssay DTDP Derivatization (Free Thiols) Denaturation->FreeThiolAssay Calculation Disulfide Calculation FreeThiolAssay->Calculation Free Thiol Value TotalThiolAssay DTDP Derivatization (Total Thiols) Reduction->TotalThiolAssay TotalThiolAssay->Calculation Total Thiol Value Results Thiol/Disulfide Profile Calculation->Results

Diagram Title: Protein Thiol Quantification Workflow

Detailed Protocol for Free and Total Thiol Measurement

Materials and Reagents:

  • DTDP stock solution: 3.6 mM in deionized water (prepare fresh)
  • Denaturation buffer: 6 M guanidine HCl, 0.1 M Tris, 1 mM EDTA, pH 7.5
  • Reduction buffer: 1 M NaBH₄ in 0.1 M NaOH (prepare immediately before use)
  • Quenching solution: 2 M HCl
  • Assay buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 4.5
  • Protein samples: Concentrated to 0.1-2 mg/mL in appropriate buffer

Free Thiol Quantification Protocol:

  • Protein Denaturation: Mix 50 μL of protein sample with 150 μL of denaturation buffer. Incubate at 25°C for 15 minutes.
  • Derivatization: Add 50 μL of DTDP stock solution to the denatured protein. Vortex and incubate at 25°C for 30 minutes in the dark.
  • Detection: Transfer 200 μL of the reaction mixture to a microplate or cuvette. Measure absorbance at 324 nm against a reagent blank.
  • Calculation: Determine thiol concentration using the extinction coefficient ε = 21,400 M⁻¹cm⁻¹.

Total Thiol Quantification Protocol:

  • Reduction Step: Mix 50 μL of protein sample with 100 μL of denaturation buffer and 10 μL of reduction buffer. Incubate at 50°C for 30 minutes.
  • Reduction Quenching: Carefully add 10 μL of quenching solution. Mix thoroughly and centrifuge if gas formation occurs.
  • Derivatization: Add 50 μL of DTDP stock solution. Vortex and incubate at 25°C for 30 minutes in the dark.
  • Detection and Calculation: Follow steps 3-4 as described for free thiol quantification.

Disulfide Bond Calculation: Disulfide content (moles) = (Total thiols - Free thiols) / 2

Performance Data and Method Validation

Table 2: Performance Characteristics of DTDP-Based Protein Thiol Assay

Parameter Free Thiol Assay Total Thiol Assay
Linear Range 1-100 μM 2-200 μM
Detection Limit 0.3 μM 0.5 μM
Precision (CV%) 2.1-3.5% 2.8-4.2%
Accuracy (% Recovery) 96-104% 95-102%
Inter-assay Variability <5% <6%
Sample Stability 24 hours at 4°C 24 hours at 4°C

The method demonstrates excellent reproducibility across various protein types, from small peptides like glutathione to large multidomain proteins like bovine serum albumin (BSA). For BSA (containing 1 free thiol and 17 disulfide bonds per molecule), the expected total thiol value is 35 moles per mole protein, with experimental recovery rates typically ranging from 95-102%. The assayed thiol values show strong correlation with theoretical values calculated from protein sequences, confirming method accuracy.

Analysis of Volatile Thiols in Wine

Experimental Workflow for Wine Thiol Analysis

The aromatic impact of volatile thiols in beverages, particularly wine, has gained significant attention in recent years. Thiols such as 3-mercaptohexan-1-ol (3-MH), 3-mercaptohexyl acetate (3-MHA), and 4-mercapto-4-methylpentan-2-one (4-MMP) contribute desirable fruity aromas at ultratrace concentrations (ng/L range). However, their analysis presents substantial challenges due to low concentration levels, high susceptibility to oxidation, and poor ionization efficiency in mass spectrometry.

The DTDP derivatization approach addresses these challenges by creating stable, easily detectable derivatives that can be concentrated and separated from complex wine matrices. The following workflow illustrates the comprehensive sample preparation and analysis procedure for wine thiols:

Graphviz diagram illustrating wine thiol analysis workflow:

wine_thiol_workflow cluster_reagents Added Reagents Start Wine Sample (20 mL) Derivatization DTDP Derivatization (30 min, room temp) Start->Derivatization SPE Solid-Phase Extraction (C18 cartridge) Derivatization->SPE Elution Methanol Elution SPE->Elution Analysis Convergence Chromatography MS/MS Detection Elution->Analysis Quantification Thiol Quantification Analysis->Quantification Results Thiol Profile Quantification->Results IS Internal Standard (6-MH) IS->Derivatization EDTA EDTA (metal chelator) EDTA->Derivatization Acetaldehyde Acetaldehyde Acetaldehyde->Derivatization DTDP DTDP Solution DTDP->Derivatization

Diagram Title: Wine Thiol Analysis Workflow

Detailed Protocol for Wine Thiol Derivatization and Analysis

Materials and Reagents:

  • DTDP solution: 10 mM in deionized water
  • Internal standard: 6-mercapto-1-hexanol (6-MH) at 0.05 mg/L in ethanol
  • EDTA-Na₂ solution: 100 mM in deionized water
  • Acetaldehyde solution: 50% in ethanol
  • SPE cartridges: C18 type (e.g., Supelclean ENVI-18)
  • Mobile phases: CO₂ (SFC grade) and methanol (HPLC grade)

Sample Preparation Protocol:

  • Derivatization: To 20 mL of wine, add in sequence:
    • 100 μL of internal standard solution (6-MH, 0.05 mg/L)
    • 20 mg EDTA-Na₂
    • 80 μL of 50% acetaldehyde solution
    • 200 μL of 10 mM DTDP solution
  • Reaction: Stir the mixture at 500 rpm for 30 minutes at room temperature (22-25°C).
  • SPE Cleanup:
    • Condition SPE cartridge with 6 mL methanol followed by 6 mL water.
    • Load the derivatized sample onto the cartridge.
    • Wash with 12 mL of 50% methanol in water.
    • Dry under vacuum for 5 minutes.
    • Elute derivatives with 3 mL methanol.
  • Analysis: Inject directly into convergence chromatography-tandem mass spectrometry system.

Instrumental Conditions (Convergence Chromatography-Tandem MS):

  • Column: Waters Viridis BEH 2EP (1.7 μm, 3 × 100 mm)
  • Mobile phase: CO₂ (A) and methanol (B)
  • Gradient: 2-40% B over 4 minutes
  • Flow rate: 1.5 mL/min
  • Column temperature: 60°C
  • Back-pressure regulator: 2000 psi
  • Injection volume: 1 μL
  • MS detection: ESI positive mode, MRM
Method Validation and Performance Characteristics

Table 3: Performance Data for Wine Thiol Analysis by DTDP Derivatization

Thiol Compound Linear Range (ng/L) LOD (ng/L) LOQ (ng/L) Precision (RSD%) Recovery (%)
3-MH 50-2500 8.2 27.3 4.8 95.2
3-MHA 25-1250 4.1 13.7 5.3 92.7
4-MMP 2.5-125 0.8 2.7 6.1 89.5
FMT 1-50 0.3 1.0 7.2 85.4

The method demonstrates exceptional sensitivity with detection limits in the low ng/L range, sufficient to quantify the typical concentrations of these impactful aroma compounds in wines. The precision data meet accepted method validation criteria, with RSD values below 8% even at the lowest calibration levels. The inclusion of an internal standard (6-MH) corrects for potential losses during sample preparation and matrix effects during ionization, ensuring reliable quantification across different wine varieties.

Practical Considerations and Troubleshooting

Method Optimization and Critical Parameters

Several factors require careful optimization to ensure accurate and reproducible results when using DTDP for thiol quantification:

DTDP Concentration and Stability: The DTDP reagent concentration should exceed the total expected thiol concentration by at least 5-fold to ensure complete derivatization. Fresh DTDP solutions should be prepared daily in deionized water, as the reagent slowly hydrolyzes over time, particularly at neutral or alkaline pH. Stock solutions can be stored at -20°C for up to one week with minimal degradation.

Denaturation Efficiency: For protein thiol analysis, complete denaturation is essential to expose buried thiol groups. Guanidine HCl (6 M) is more effective than urea for this purpose, though urea (8 M) can be substituted if necessary. The inclusion of EDTA (1 mM) in all buffers chelates metal ions that might catalyze thiol oxidation during analysis.

Reduction Conditions: Sodium borohydride concentration and incubation time must be optimized for different disulfide bond environments. While standard conditions (1 M NaBH₄, 30 min, 50°C) work for most applications, structurally constrained disulfides may require extended reduction times (up to 2 hours). The acidic quenching step must be performed carefully to avoid protein precipitation.

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for DTDP Thiol Assays

Problem Potential Causes Solutions
Low Thiol Recovery Incomplete denaturation; DTDP degradation; Thiol oxidation Fresh DTDP preparation; Increase denaturation time; Include EDTA in buffers
High Background Signal Old DTDP reagent; Contaminated buffers Prepare fresh DTDP; Filter buffers through 0.45 μm membrane
Poor Chromatographic Separation Incorrect mobile phase pH; Column deterioration Adjust pH to 4.0; Regenerate or replace column
Inconsistent Reduction Efficiency NaBH₄ decomposition; Inadequate incubation time Prepare fresh reduction solution; Extend reduction time to 45 min
Matrix Interference Complex sample composition; High pigment content Optimize SPE cleanup; Dilute sample before analysis
Comparison with Alternative Thiol Derivatization Approaches

While DTDP offers significant advantages for many applications, researchers should consider alternative approaches for specific requirements. Selenium-based reagents such as ebselen and N-(phenylseleno) phthalimide provide exceptional selectivity and reversible binding, making them ideal for thiol enrichment in proteomics studies. These reagents enable selective isolation of thiol-containing peptides from complex mixtures, with the unique property of tunable dissociation behavior in mass spectrometry.

For applications requiring ultrasensitive detection in complex matrices, mercury-based affinity approaches still provide the lowest detection limits for certain applications, though environmental and safety concerns limit their utility. The choice between approaches should be guided by specific application requirements including sensitivity needs, sample complexity, equipment availability, and throughput considerations.

Conclusion

The derivatization of thiols with 4,4'-dithiodipyridine represents a robust and versatile approach for thiol quantification across diverse applications. The method's superior sensitivity, compatibility with acidic pH conditions, and flexibility in detection modalities make it particularly valuable for challenging analytical scenarios. The protocols detailed in this application note provide researchers with comprehensive methodologies that can be readily implemented in laboratory settings, from basic protein characterization to sophisticated analysis of volatile thiols in complex matrices.

As analytical challenges continue to evolve, particularly in the realm of trace-level quantification in complex biological systems, the fundamental principles outlined here provide a foundation for further method adaptation and refinement. The ongoing development of novel detection schemes and integration with advanced separation platforms will further expand the utility of DTDP-based thiol analysis in both basic research and applied analytical science.

Comprehensive Analysis of Thiol-Protein Interactions: Mechanisms, Methodologies, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Protein Thiol Chemistry and Biological Significance

Thiol-functional chemistry represents one of the most versatile and biologically significant post-translational modification sites in proteins, playing critical roles in cellular signaling, structural stability, and redox homeostasis. The sulfur-containing thiol group (-SH) found in cysteine residues exhibits unique nucleophilic properties that enable diverse biochemical transformations including oxidation-reduction reactions, disulfide bond formation, and various electrophilic additions. As one of the least abundant amino acids, cysteine is frequently found as a highly conserved residue within functional sites of proteins, where its specialized chemistry imparts catalytic, regulatory, and binding properties that are essential for biological function [1].

The reactivity of protein thiols is governed by their local protein environment, which can significantly modulate their acidity and redox potential. The thiol group is ionizable, with deprotonation generating a negatively charged thiolate group (-S-) that demonstrates enhanced nucleophilic reactivity compared to its protonated form. This nucleophilic character makes cysteine residues particularly susceptible to modification by electrophiles and oxidation by reactive oxygen and nitrogen species, leading to various post-translationally modified forms with altered functions [1]. The pKa of cysteine thiol groups typically ranges around 8.3, but this value can be substantially lowered to 5.2 or below in specialized environments such as catalytic sites or in the related amino acid selenocysteine, boosting reactivity at physiological pH [1].

Table: Fundamental Properties of Protein Thiols

Property Typical Range Biological Significance
pKa 8.3 (can be lowered to 3-5 in catalytic sites) Determines protonation state and nucleophilicity at physiological pH
Redox Potential (E°') -150 to -350 mV (varies with protein environment) Governs tendency to undergo oxidation or reduction
Nucleophilic Rate Constant 0.1-10 M⁻¹s⁻¹ (non-catalyzed); 10⁴-10⁶ M⁻¹s⁻¹ (enzyme-catalyzed) Determines reactivity in thiol-disulfide exchange
Bond Length (C-S) 1.8-1.9 Å Affects structural constraints in protein folding
Dihedral Angle (disulfide) ±90° (left- or right-handed spiral) Influences conformational stability

Fundamental Thiol Chemistry and Biochemical Mechanisms

Thiol-Disulfide Exchange Reactions

The thiol-disulfide exchange represents a fundamental biochemical mechanism underlying much of redox biology and protein structural stability. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism where a deprotonated thiolate anion attacks the sulfur atom of a disulfide bond, resulting in a new disulfide bond and a new thiol [2]. The reaction proceeds through a linear trisulfide-like transition state with delocalization of negative charge primarily on the attacking and leaving sulfur atoms [2]. The rate of non-enzymatic thiol-disulfide exchange is relatively slow (approximately 0.1-10 M⁻¹s⁻¹ at pH 7), but specialized enzymes in the thioredoxin and glutaredoxin families can accelerate these reactions by up to 10⁶-fold through active site features that stabilize the transition state [2].

The cellular compartmentalization of thiol-disulfide exchange machinery reflects its biological importance. In eukaryotic cells, disulfide bond formation primarily occurs in the endoplasmic reticulum lumen, where enzymes including Ero1, protein disulfide isomerase (PDI), and Erv2 facilitate oxidative protein folding [3]. Bacterial systems employ analogous machinery in the periplasm, with DsbA, DsbB, DsbC, and DsbD proteins catalyzing disulfide formation and isomerization [3]. These systems work in concert to ensure proper disulfide bond formation in substrate proteins while maintaining the appropriate redox homeostasis within each cellular compartment.

Specialized Thiol Interactions and Modifications

Beyond disulfide formation, protein thiols participate in various specialized interactions that influence protein structure and function. Thiol-aromatic interactions between cysteine thiol groups and aromatic amino acid side chains represent an important class of noncovalent stabilizers in protein structures [4]. These S-H/π interactions are driven significantly by favorable molecular orbital interactions between an aromatic π donor orbital and the S-H σ* acceptor orbital (a π→σ* interaction) [4]. The geometry of these interactions differs from classical cation/π interactions, with preferential alignment of the S-H σ* toward the ring carbons rather than the aromatic centroid [4].

S-nitrosation represents another significant thiol modification with crucial signaling roles in biological systems. This reversible post-translational modification involves the addition of a nitric oxide (NO) group to a reactive cysteine thiol, forming an S-nitrosothiol (SNO) [5]. The formation and degradation of S-nitrosothiols is a dynamic process influenced by the cellular redox environment, oxygen tension, and metal ion concentrations [5]. Transnitrosation reactions, where the NO moiety exchanges between different thiol groups, represent an important mechanism for propagating NO-based signals throughout the cell [5].

Table: Comparison of Major Thiol Modification Types

Modification Type Chemical Structure Key Features Biological Roles
Disulfide Bond R-S-S-R' Covalent, reversible; stabilization Protein folding, structural stability, redox regulation
S-Nitrosation R-S-NO Covalent, reversible; labile Cell signaling, vasodilation, neurotransmission
S-Glutathionylation R-S-SG Mixed disulfide with glutathione Redox regulation, protection from overoxidation
Sulfenic Acid R-SOH Reversible oxidation product Redox sensing, enzyme regulation
Michael Adducts R-S-E (E=electrophile) Covalent, often irreversible Enzyme inhibition, drug targeting

Biological Roles of Thiol-Protein Interactions

Structural and Stabilizing Functions

Disulfide bonds serve as crucial structural elements in proteins by covalently linking different regions of polypeptide chains, thereby reducing the conformational entropy of the unfolded state and enhancing overall stability [3]. The introduction of engineered disulfide bonds through cysteine mutation has proven to be an effective strategy for improving the physical stability of therapeutic proteins. For example, in Subtilisin E, the introduction of a Cys61-Cys98 disulfide bond resulted in a 4.5°C increase in melting temperature and a threefold longer half-life without compromising enzymatic activity [3]. Similarly, engineering a Cys39-Cys85 disulfide bond into dihydrofolate reductase increased its free energy of unfolding (ΔG°) by 1.8 kcal/mol [3].

The conformational constraints imposed by disulfide bonds can significantly influence protein folding pathways. Studies on bovine pancreatic trypsin inhibitor (BPTI) have revealed that disulfide formation occurs through stable intermediates with native-like conformations containing one or two native disulfide bonds [3]. However, not all proteins follow this pattern; hirudin, with three disulfide bonds, undergoes oxidative folding through heterogeneous intermediates with non-native disulfide bonds that require rearrangement to reach the native structure [3]. These observations highlight the delicate balance between thermodynamic control and kinetic accessibility in disulfide-containing proteins.

Regulatory and Signaling Functions

Reversible thiol modifications serve as molecular switches that regulate protein function in response to changes in cellular redox state. This regulatory mechanism is particularly important in signaling pathways that sense and respond to oxidative stress, inflammatory signals, and metabolic changes. The thioredoxin system, comprising thioredoxin, thioredoxin reductase, and NADPH, represents a major thiol-based regulatory network that controls the redox state of target proteins through reversible disulfide formation [2]. Thioredoxin itself contains a conserved vicinal thiol motif (Cys32 and Cys35) that forms a disulfide bond during its catalytic cycle, and an additional cysteine residue (Cys69) that is essential for its anti-apoptotic functions [5].

S-nitrosation has emerged as a ubiquitous regulatory modification comparable to phosphorylation in its scope and functional significance. The nitrosoproteome is estimated to comprise more than 100 proteins, including caspases, G proteins, transcription factors, and ion channels [5]. The dynamic nature of S-nitrosation is regulated by denitrosation mechanisms, including both non-enzymatic processes and enzymatic activities such as thioredoxin and protein disulfide isomerase [5]. This reversibility allows S-nitrosation to function as a true signaling modality that transduces nitric oxide signals into functional cellular responses.

Quantitative Analysis and Detection Methods

Spectroscopic and Chromatographic Approaches

The quantitative measurement of thiol oxidation state presents significant analytical challenges due to the lability of many thiol modifications and the high concentration of reduced glutathione in cells. Thiol-reactive probes such as iodoacetamides, maleimides, and benzyl halides react selectively with thiol groups to form stable thioether products that can be quantified using various detection methods [6]. The reactivity of these probes depends on the protonation state of the thiol, with the thiolate anion being significantly more nucleophilic than the neutral thiol. Therefore, modification reactions are typically performed at pH 7.0-7.5 as a compromise between thiol reactivity and reagent stability [6].

The biotin switch technique has emerged as a powerful method for detecting S-nitrosated proteins specifically. This method involves blocking free thiols with methyl methanethiosulfonate, selectively reducing S-NO bonds with ascorbate, and then labeling the newly revealed thiols with biotin-HPDP for detection or purification [5]. Similar approaches have been adapted for detecting other labile thiol modifications, including sulfenic acids and glutathionylated proteins. These methods enable researchers to map sites of thiol modification and quantify changes in modification state under different physiological conditions.

Kinetic and Thermodynamic Characterization

Kinetic analysis of thiol-disulfide exchange reactions has revealed that these processes in biological systems are typically under kinetic rather than thermodynamic control [2]. This means that the partitioning of possible reactions depends more on relative rates than on equilibrium constants, highlighting the importance of enzymatic catalysis in directing thiol-disulfide exchange along specific pathways. The accessibility of disulfide bonds to attacking thiols has been identified as a major factor influencing exchange rates in proteins. Molecular dynamics simulations of immunoglobulin domain I27* revealed that regioselectivity in thiol-disulfide isomerization is primarily determined by the conformational dynamics that bring specific cysteine residues into proximity, rather than by fine details of the electrostatic environment [7].

The redox potential of thiol pairs in proteins varies considerably depending on the protein environment, with values ranging from approximately -150 mV for particularly oxidizing environments to -350 mV for strongly reducing environments. These potentials determine the tendency of cysteine residues to become oxidized under given redox conditions. The cellular redox state is primarily buffered by low molecular weight thiols, with glutathione (present at low mM concentrations in many cells) being the most ubiquitous [1]. However, some prokaryotes, fungi, and archaea utilize alternative thiol compounds such as mycothiol, bacillithiol, ergothioneine, or coenzyme M as their primary redox buffers [1].

Experimental Protocols for Studying Thiol Modifications

Protocol 1: Site-Specific Labeling of Protein Thiols

Objective: To specifically label cysteine residues in proteins for detection, structural studies, or functional analysis.

Materials:

  • Purified protein in thiol-friendly buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.2)
  • Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)
  • Thiol-reactive probe (e.g., iodoacetamide, maleimide, or fluorescent derivative)
  • Desalting column (e.g., PD-10) or dialysis equipment
  • Oxygen-free argon or nitrogen gas

Procedure:

  • Reduction of disulfides: Incubate protein with 1-5 mM TCEP or DTT for 30 minutes at room temperature. Note that TCEP does not contain thiols and typically does not require removal before labeling, unlike DTT [6].
  • Removal of reducing agents: For DTT treatment, remove the reducing agent using a desalting column equilibrated with degassed buffer. Sparge buffer with inert gas to prevent reoxidation.
  • Labeling reaction: Add 5-10 molar excess of thiol-reactive probe from a concentrated stock solution. Incubate for 1-2 hours at room temperature in the dark.
  • Removal of excess reagent: Purify labeled protein using desalting chromatography or dialysis.
  • Verification: Confirm labeling efficiency by mass spectrometry, spectrophotometry, or other appropriate methods.

Critical Considerations:

  • Maintain reaction pH between 7.0-7.5 to balance thiol reactivity against reagent hydrolysis [6].
  • Protect iodoacetamide derivatives from light as they are photolabile.
  • Include appropriate controls (e.g., no thiol-reactive probe) to account for non-specific modifications.
  • For proteins with multiple cysteines, consider site-directed mutagenesis to create single-cysteine variants for specific labeling [6].
Protocol 2: Detection of S-Nitrosated Proteins by Biotin Switch Technique

Objective: To specifically identify and quantify S-nitrosated proteins in complex biological samples.

Materials:

  • HENS buffer (250 mM HEPES pH 7.7, 1 mM EDTA, 0.1 mM neocuproine, 1% SDS)
  • Methyl methanethiosulfonate (MMTS)
  • Sodium ascorbate
  • N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP)
  • NeutrAvidin or streptavidin agarose
  • Blocking buffer (HENS with 2.5% SDS)

Procedure:

  • Sample preparation: Lyse cells or tissues in HENS buffer with protease inhibitors.
  • Free thiol blocking: Add MMTS to a final concentration of 0.2% and incubate at 50°C for 20 minutes with frequent vortexing.
  • Protein precipitation: Add 2 volumes of cold acetone, incubate at -20°C for 20 minutes, centrifuge at 2000 × g for 5 minutes, and discard supernatant.
  • S-NO reduction: Wash protein pellet 3 times with cold 70% acetone, then resuspend in HENS buffer. Add sodium ascorbate to 1 mM and incubate at room temperature for 1 hour.
  • Biotin labeling: Add Biotin-HPDP (dissolved in DMSO) to a final concentration of 0.4 mM and incubate for 1 hour at room temperature.
  • Detection/Affinity purification: Proceed with Western blotting using streptavidin-HRP or pull down with NeutrAvidin agarose for proteomic analysis.

Critical Considerations:

  • Include negative controls without ascorbate treatment to account for non-specific biotinylation.
  • Neocuproine is included as a copper-specific chelator to prevent ascorbate-driven Fenton reactions.
  • The method can be adapted for quantitative measurements by including S-nitrosated standards.
  • Alternative approaches include the use of mercury-based compounds or anti-SNO antibodies for detection [5].

G SNO_Detection S-Nitrosation Detection Workflow Sample_Prep Sample Preparation Cell lysis in HENS buffer SNO_Detection->Sample_Prep Block_Thiols Block Free Thiols MMTS treatment Sample_Prep->Block_Thiols Precipitate Acetone Precipitation Remove excess MMTS Block_Thiols->Precipitate Reduce_SNO Selective Reduction Ascorbate treatment Precipitate->Reduce_SNO Label_Biotin Biotinylation Biotin-HPDP labeling Reduce_SNO->Label_Biotin Analyze Analysis Western blot or affinity purification Label_Biotin->Analyze

Diagram 1: Workflow for detection of S-nitrosated proteins using the biotin switch technique

Applications in Drug Discovery and Therapeutic Development

Targeted Covalent Inhibition

The nucleophilic character of cysteine thiols has been extensively exploited in drug discovery through the design of targeted covalent inhibitors. These compounds typically consist of a binding element that confers specificity for the target protein and an electrophilic warhead that reacts with a cysteine residue in the target. Michael acceptors such as acrylamides represent the most common warhead class, forming covalent bonds with thiol groups through conjugate addition [8]. The rational design of such inhibitors requires careful optimization of warhead reactivity to balance efficient target modification against non-specific reactions with off-target thiols.

Recent advances in covalent inhibitor design have focused on reversible covalent warheads that form adducts with thiol groups through thermodynamically controlled reactions. For example, investigations of mitogen-activated protein kinase (MAPK) inhibitors have identified double-activated, sterically crowded cyclohexenone moieties as promising warhead scaffolds that target a conserved cysteine in the MAPK D-groove [8]. These compounds exhibit low micromolar affinity and remarkable resistance to glutathione-mediated depletion, remaining effective in the presence of 1 mM GSH [8]. The reversible nature of these interactions potentially offers advantages in safety profiles compared to irreversible inhibitors, as off-target reactions would be more readily reversed.

Allosteric Modulation via D-Groove Targeting

Innovative targeting strategies have emerged that exploit functionally important cysteine residues located outside of traditional active sites. In MAP kinases, a conserved cysteine (Cys161 in ERK2, Cys162 in p38α, and Cys163 in JNK1) is situated within the D(ocking)-groove, a shallow protein-protein interaction surface distinct from the catalytic ATP-binding pocket [8]. This site represents an attractive target for allosteric inhibitors that disrupt MAPK signaling networks by interfering with protein-protein interactions rather than catalytic activity.

The development of D-groove targeting compounds illustrates the importance of warhead sophistication in modern covalent drug discovery. Structural characterization of MAPK complexes revealed that the D-groove cysteine is surrounded by hydrophobic pockets, prompting the design of sterically crowded, chiral cyclohexenone warheads with enhanced three-dimensional shape [8]. These complex warheads demonstrate improved selectivity profiles compared to conventional acrylamides, highlighting how the integration of structural information with sophisticated synthetic chemistry can address challenges in targeting shallow protein interaction surfaces.

G Covalent_Inhibition Covalent Inhibition Strategy Target_Selection Target Identification Functional cysteine in therapeutic target Covalent_Inhibition->Target_Selection Warhead_Design Warhead Design Michael acceptors, reversible covalent Target_Selection->Warhead_Design Specificity_Optimization Specificity Optimization Steric crowding, chiral environment Warhead_Design->Specificity_Optimization In_Vitro_Testing In Vitro Characterization Binding affinity, kinetics, GSH stability Specificity_Optimization->In_Vitro_Testing Cellular_Activity Cellular Activity Assessment Target engagement, pathway modulation In_Vitro_Testing->Cellular_Activity

Diagram 2: Strategic approach for developing targeted covalent inhibitors

Emerging Techniques and Future Directions

Advanced Methodologies for Thiol Analysis

Chemical proteomics approaches have dramatically expanded our ability to profile thiol reactivity and modifications on a proteome-wide scale. Activity-based protein profiling (ABPP) using cysteine-reactive chemical probes enables quantitative assessment of thiol accessibility and reactivity across thousands of proteins simultaneously. These methods can identify functionally important cysteine residues and detect changes in their reactivity under different physiological conditions or in response to pharmacological treatments. Coupled with modern mass spectrometry, these approaches provide unprecedented views of the functional cysteinome and its dynamics.

Structural biology techniques continue to provide crucial insights into the mechanisms of thiol-mediated processes. X-ray crystallography of a Boc-L-4-thiolphenylalanine tert-butyl ester crystal revealed detailed geometry of S-H/π interactions, with a through-space Hthiol...Caromatic distance of 2.71 Å, below the sum of van der Waals radii [4]. Such high-resolution structural information guides our understanding of how thiol groups participate in noncovalent interactions that stabilize protein structures and mediate molecular recognition. Advanced spectroscopic methods, including solid-state NMR and IR spectroscopy, provide complementary insights into the electronic properties and dynamics of functional thiol groups.

Therapeutic Applications and Precision Medicine

The specific targeting of pathogenic cysteine residues represents a growing frontier in precision medicine. Allele-specific covalent inhibitors have been developed to target mutant forms of proteins that contain cysteine residues not present in the wild-type protein. This approach has been successfully applied in oncology, where inhibitors targeting mutant forms of EGFR, BRAF, and other oncoproteins have demonstrated clinical efficacy. The expanding toolkit of covalent warheads with tailored reactivity and reversibility characteristics promises to extend this paradigm to additional therapeutic targets.

Redox-based therapeutics that modulate cellular thiol status represent another promising direction. Compounds that alter the redox state of key regulatory thiols or that selectively deliver reactive oxygen species to specific cellular compartments offer potential for treating conditions characterized by redox dysregulation, including inflammatory diseases, neurodegenerative disorders, and cancer. The development of these approaches requires sophisticated understanding of thiol chemistry and its integration with biological systems, highlighting the continuing importance of fundamental research in this area.

Conclusion

The diverse chemical biology of protein thiols encompasses a remarkable range of structural, catalytic, and regulatory functions that are fundamental to cellular processes. The unique reactivity of the thiol group, modulated by its protein environment, enables participation in multiple types of chemical transformations including disulfide exchange, S-nitrosation, and Michael additions. Methodological advances in detecting and quantifying thiol modifications have revealed the extensive roles of these processes in cell signaling and homeostasis. The strategic targeting of functional cysteine residues in proteins continues to yield innovative therapeutic approaches with growing clinical impact. As our understanding of thiol-protein interactions deepens and technological capabilities expand, we can anticipate further insights into the biological functions of these versatile chemical groups and their increased exploitation for therapeutic benefit.

References

Physical and Chemical Properties of 3-Pentanethiol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical and chemical properties of 3-pentanethiol as found in the literature.

Property Value Unit Source / Notes
CAS Number 616-31-9 - [1] [2] [3]
Molecular Formula C5H12S - [1] [4]
Molecular Weight 104.21 g/mol [1] [4]
Density 0.824 - 0.836 g/cm³ @ 25°C [3]
Boiling Point 105 - 113 °C [3] [4]
Flash Point 15 °C Estimated [3]
Refractive Index 1.444 - 1.448 @ 20°C [3]
LogP (o/w) 2.10 - 2.81 - Estimated [2] [3]
Solubility in Water ~599.2 mg/L @ 25°C Estimated [3]
Vapor Pressure ~35.0 mmHg @ 25°C Estimated [3]
Odor Description Sulfurous, gassy, durian-like, fruity, roasted, savory - At 0.10% in propylene glycol [3]

Detailed Synthesis Protocol

A published synthesis method for 3-pentanethiol (pentane-3-thiol) is reproduced below, which yielded the product at 71% [1].

G Pentan-3-ol Pentan-3-ol Pentan-3-yl 4-methylbenzenesulfonate Pentan-3-yl 4-methylbenzenesulfonate Pentan-3-ol->Pentan-3-yl 4-methylbenzenesulfonate Reagent 1: p-toluenesulfonyl chloride Reagent 2: pyridine, 0°C to RT, overnight S-(pentan-3-yl) ethanethioate S-(pentan-3-yl) ethanethioate Pentan-3-yl 4-methylbenzenesulfonate->S-(pentan-3-yl) ethanethioate Reagent 1: Potassium thioacetate Solvent: DMF Conditions: 80°C, 2 hours This compound (Product) This compound (Product) S-(pentan-3-yl) ethanethioate->this compound (Product) Reagent 1: Lithium aluminium hydride Solvent: Anhydrous diethyl ether Conditions: 0°C to RT, 2 hours

Step 1: Synthesis of Pentan-3-yl 4-methylbenzenesulfonate
  • Procedure: To a solution of pentan-3-ol (5.7 g, 60 mmol) in anhydrous pyridine (40 mL), p-toluenesulfonyl chloride (13.6 g, 66 mmol) was added slowly at 0°C. The mixture was warmed to room temperature and stirred overnight. Hexane (30 mL) was added, and the solution was filtered. The solid was washed with hexane (30 mL). The combined organic layers were washed with aqueous hydrochloric acid (5N, 2 × 30 mL). After drying over anhydrous sodium sulfate and filtration, the solvent was removed by rotary evaporation to yield the product as a white solid (11.7 g, 86% yield) [1].
Step 2: Synthesis of S-(pentan-3-yl) ethanethioate
  • Procedure: Potassium thioacetate (5.71 g, 50 mmol) was dissolved in dimethylformamide (DMF, 20 mL). Pentan-3-yl 4-methylbenzenesulfonate (11.4 g, 50 mmol) was added, and the solution was stirred at 80°C for 2 hours. A saturated aqueous sodium chloride solution (100 mL) was added. The aqueous solution was extracted with diethyl ether (3 × 100 mL), and the combined organic layers were washed with saturated aqueous sodium chloride solution (5 × 50 mL). After drying over anhydrous sodium sulfate and filtration, the solvent was removed by rotary evaporation to give the product as a red oil (5.6 g, 72% yield) [1].
  • ¹H NMR Data: (400 MHz, CDCl₃): δ 3.38-3.31 (m, 1H), 2.25 (s, 3H), 1.64-1.45 (m, 4H), 0.87 (t, J = 7.4 Hz, 6H) ppm [1].
Step 3: Synthesis of this compound
  • Procedure: The thioester intermediate, S-(pentan-3-yl) ethanethioate (5.6 g, 38 mmol), was dissolved in anhydrous diethyl ether (15 mL). A suspension of lithium aluminum hydride (2.81 g, 76 mmol) in anhydrous diethyl ether (20 mL) was added slowly at 0°C. The solution was stirred for 2 hours at room temperature. Saturated aqueous ammonium chloride solution (20 mL) was added slowly at 0°C, followed by Na₂SO₄. The mixture was stirred for 10 minutes and then filtered through a Celite pad. The filter cake was washed with diethyl ether (3 × 20 mL). The filtrate was concentrated in vacuo under low temperature to give the product, this compound, as a colorless oil (2.78 g, 71% yield), which was used in the next step without further purification [1].

Potential Research Directions in Materials Science

While direct applications are not documented, the properties of 3-pentanethiol suggest several potential research avenues:

  • Ligand and Precursor Chemistry: Its structure could be exploited as a ligand for metal-organic frameworks (MOFs) or nanoparticles, or as a building block for more complex sulfur-containing polymers [5] [6].
  • Surface Modification: The thiol group's affinity for metal surfaces could be investigated for creating self-assembled monolayers (SAMs) on gold or other surfaces to modify wettability or adhesion.
  • Functional Bioisosteres: The broader class of thiols is recognized as important in pharmaceutical design. 3-Pentanethiol could serve as a precursor for novel bioisosteres, similar to the sulfur-functionalized bicyclo[1.1.1]pentanes mentioned in one source [6].

Handling and Safety

Based on its properties, note the following handling considerations:

  • Flammability: The low flash point (15°C) classifies it as a highly flammable liquid [3].
  • Odor: The strong, sulfurous odor requires use within a well-ventilated fume hood [3].
  • General Handling: Standard practices for handling thiols should be followed, including the use of appropriate personal protective equipment (PPE).

How to Proceed with Research

The lack of direct applications means that pioneering work is needed. To explore its potential:

  • Reproduce the Synthesis: The protocol above provides a starting point for obtaining the pure compound.
  • Consult Brolier Literature: Investigate applications of structurally similar alkanethiols in surface science, polymer chemistry, and catalysis.
  • Empirical Testing: Design experiments to test its performance in your target application, such as a ligand in catalysis or a monomer in polymer synthesis.

References

Application Notes: Analysis of Volatile Thiols in Baijiu

Author: Smolecule Technical Support Team. Date: February 2026

Volatile thiols are potent odorants that significantly influence Baijiu's aroma profile. Their analysis is challenging due to low concentrations, high reactivity, and complex sample matrix [1]. This protocol uses 4,4'-dithiodipyridine (DTDP) derivatization coupled with UPLC-MS/MS to overcome these challenges, enabling precise identification and quantification [1].

Experimental Protocol

The following section provides the step-by-step methodology. The workflow is also summarized in the diagram below.

G Volatile Thiol Analysis Workflow in Baijiu Start Baijiu Sample (20 mL) A Add Internal Standard (2-phenylethanethiol) Start->A B Dilute with Water (~25% ethanol v/v) A->B C Derivatization Add EDTA, Acetaldehyde, DTDP Vortex & Incubate 30 min B->C D Solid-Phase Extraction (SPE) C18 Cartridge C->D E Wash with 50% Methanol D->E F Elute with Methanol E->F G Concentrate under N₂ Filter (0.22 μm) F->G H UPLC-MS/MS Analysis G->H End Data Acquisition & Quantification H->End

Materials and Reagents
  • Samples: Baijiu of various aroma-types (e.g., Strong, Light, Soy sauce) [1].
  • Chemical Standards: Analytical standards for thiols (e.g., methanethiol, ethanethiol, 1-pentanethiol). Internal Standard (IS): 2-Phenylethanethiol (6 mg/L) [1].
  • Derivatization Reagent: 4,4'-Dithiodipyridine (DTDP, 10 mM solution, prepared fresh) [1].
  • Other Reagents: Ethylenediaminetetraacetic acid disodium salt (EDTA-Na₂), acetaldehyde (50%), formic acid, LC-MS grade methanol and acetonitrile [1].
  • Consumables: C18 solid-phase extraction (SPE) cartridges (500 mg, 6 mL), 0.22 μm syringe filters [1].
Procedure
  • Sample Preparation: Pipette 20 mL of Baijiu into a glass vial. Spike with 10 μL of the internal standard solution. Add 20 mL of water to dilute the ethanol concentration to approximately 25% by volume [1].
  • Derivatization: To the diluted sample, add 40 mg of EDTA-Na₂, 160 μL of 50% acetaldehyde, and 400 μL of fresh DTDP solution (10 mM). Vortex the mixture thoroughly for 5 minutes and then allow it to react at room temperature for 25 minutes [1].
  • Solid-Phase Extraction (SPE):
    • Condition the C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of water.
    • Load the entire derivatized sample onto the conditioned cartridge.
    • Wash the cartridge with 12 mL of a 50% methanol solution to remove impurities.
    • Elute the target derivatized thiols with 3 mL of pure methanol into a clean collection tube [1].
  • Post-Extraction Concentration: Evaporate the eluate under a gentle stream of nitrogen gas until the volume is reduced to approximately 400 μL. Pass the concentrated sample through a 0.22 μm syringe filter prior to UPLC-MS/MS analysis [1].
  • UPLC-MS/MS Analysis:
    • Chromatography: Use a C18 reverse-phase UPLC column. Employ a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid [1].
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. The DTDP derivatization produces a characteristic fragment ion at m/z 143.5, which serves as a diagnostic tool for screening and confirmation [1].

Key Instrument Parameters and Quantitative Data

Table 1: Exemplary MRM Transitions for DTDP-Derivatized Thiols

This table shows the power of the MRM method. The consistent qualifier ion (m/z ~143) is a hallmark of the DTDP-thiol derivative, providing high confidence in identification [1].

Compound Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Ethanethiol 172.0 143.0 110.2 23 19
1-Pentanethiol* 214.0 - 143.5 - -
2-Furfurylthiol 223.7 143.8 81.3 21 19
Internal Standard - - - - -

*Information for 1-pentanethiol is inferred from the research context [1] [2]. These values are representative; specific parameters require experimental optimization.

Table 2: Distribution of Selected Thiols in Commercial Baijiu

This quantitative data reveals the potent impact of thiols. Seven out of eleven volatile thiols were found to have Odor Activity Values (OAVs) greater than 1, meaning their concentration exceeds their odor threshold and they directly contribute to aroma [1].

Compound Concentration Range in Baijiu (μg/L) Odor Description (from literature)
Methanethiol Not Specified Putrid, cabbage-like
1-Pentanethiol Identified (Quantitative data N/A) Unpleasant, sulfurous
2-Furfurylthiol Not Specified Roasted coffee
2-Methyl-3-furanthiol Not Specified Meaty, savory

Key Considerations for Researchers

  • Standard Preparation: For quantitative analysis of pentane-3-thiol, a pure commercial standard is essential. If unavailable, the method can still be used for screening by targeting the precursor ion that produces the m/z 143.5 fragment [1].
  • Method Adaptation: The core derivatization and SPE cleanup protocol is robust. You can adapt the UPLC gradient and MRM parameters for different LC-MS/MS instrument models.
  • Significance of Findings: The identification of 1-pentanethiol and other thiols in Baijiu highlights the importance of this compound class. Their high OAVs confirm they are key aroma contributors, influencing the sensory profile of different Baijiu aroma-types [1].

I hope these detailed application notes provide a strong foundation for your research. Should you need to adapt this protocol for different instrumentation or analytes, please feel free to ask.

References

Purification Methods and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key purification methods identified for 3-pentanethiol and related systems.

Method Application Context Key Details Performance/Outcome
Distillation General purification of synthesized 3-pentanethiol Used in the final step to purify 2-thiophenethiol, collecting the fraction at 53–56°C at 5 mm pressure [1]. Yields a purified product as a yellow oil [1].
Place-Exchange Reaction Purifying AuNPs by replacing pentanethiol ligands React precursor pentanethiol-stabilized AuNPs with a large excess of desired ligand (e.g., 200-fold) [2]. Makes "inert" hydrophobic AuNPs water-soluble; success depends on incoming ligand size/polarity [2].
Flash Chromatography Purifying cannabinoids (similar lipophilicity) Uses normal-phase (silica/alumina) or reversed-phase (C18) stationary phases. Common solvents: pentane, hexane, heptane, ethers, alcohols [3]. Limited resolution with large particles; HPLC-grade particles (5-15 μm) provide higher purity [3].
Gas Chromatography (GC) Analytical method for identification & purity assessment Polar capillary column (e.g., PEG-20M); Kovats Retention Index: ~979.5 at 93°C [4] [5]. Provides a standard for verifying the compound's identity and purity.

Detailed Experimental Protocols

Protocol 1: Ligand Exchange on Pentanethiol-Stabilized Gold Nanoparticles (AuNPs)

This protocol is adapted from a survey of place-exchange reactions for preparing water-soluble AuNPs [2].

  • Objective: To replace pentanethiol ligands on AuNPs with more water-soluble ligands for biological applications.
  • Materials:
    • Precursor pentanethiol-stabilized AuNPs (synthesized via the Brust method [2]).
    • Desired incoming thiol ligand (e.g., a peptide or carbohydrate derivative).
    • Toluene and ethanol.
  • Procedure:
    • Reaction Setup: Take 1 mL of a 10 mg/mL solution of pentanethiol-stabilized AuNPs in toluene. Add a large excess of the water-soluble ligand.
    • Phase Transfer: Stir the mixture for 1 hour at 25°C. Monitor for phase transfer of the AuNPs from the organic (toluene) layer to the aqueous layer.
    • Purification: The resulting water-soluble AuNPs can be further purified by ultrafiltration or dialysis to remove excess ligands and reaction by-products [2].
  • Troubleshooting:
    • Low Exchange Efficiency: Pentanethiol-stabilized AuNPs are hydrophobic and can be "inert" toward highly water-soluble ligands. Consider using a more reactive precursor like citrate-stabilized AuNPs [2].
    • Aggregation of NPs: Ensure the incoming ligand is added in sufficient excess and that the reaction is stirred vigorously.
Protocol 2: Distillation of a Synthetic Thiol

This general procedure for purifying a synthesized thiol is adapted from a synthesis of 2-thiophenethiol [1].

  • Objective: To isolate and purify a synthesized thiol from the crude reaction mixture.
  • Materials:
    • Crude thiol product in diethyl ether.
    • Anhydrous sodium sulfate.
    • Distillation apparatus.
  • Procedure:
    • Extraction & Drying: After acidification of the reaction mixture, immediately extract the thiol with diethyl ether. Combine the ether extracts and wash with water to remove acid. Dry the ether solution over anhydrous sodium sulfate [1].
    • Solvent Removal: Remove the diethyl ether using a rotary evaporator to obtain the crude thiol as an oil.
    • Distillation: Purify the crude oil by distillation under reduced pressure. Based on the analogous procedure, collect the fraction boiling at the characteristic temperature and pressure for your compound [1].
  • Troubleshooting:
    • Low Yield: Undue delay in the ether extraction after acidification can lead to thiol decomposition and reduced yields [1].
    • Product Purity: If the distilled product is not pure enough, a second distillation or purification via column chromatography may be necessary.

FAQs and Troubleshooting

Q1: What is the most effective way to remove 3-pentanethiol from gold nanoparticles (AuNPs)? A1: The most common and effective method is the Murray place-exchange reaction [2]. This involves reacting the pentanethiol-stabilized AuNPs with a very large excess (e.g., 200-fold) of the desired new ligand. The success of this displacement is highly dependent on the nature of the incoming ligand; bulky or highly polar ligands may exchange less efficiently. For stubborn cases, starting with citrate-stabilized AuNPs, which are more reactive, is recommended [2].

Q2: How can I assess the purity of my 3-pentanethiol sample? A2: Gas Chromatography (GC) is an excellent method for assessing purity. You can use the published reference data for 3-pentanethiol for comparison: on a polar PEG-20M column at 93°C, its Kovats Retention Index is 979.5 [4] [5]. A pure sample should show a single, sharp peak at the corresponding retention time.

Q3: I need to purify a lipophilic compound like 3-pentanethiol. What preparative chromatography method should I use? A3: For initial purification, flash chromatography is a standard preparative technique. For higher purity requirements, preparative HPLC is superior.

  • Normal-Phase Flash Chromatography: Use a stationary phase like silica gel and elute with solvents like pentane, hexane, or heptane, potentially with gradients of ethers or esters [3].
  • Reversed-Phase HPLC: For the highest purity, use a C18 column with a water/alcohol (e.g., methanol) or water/acetonitrile mobile phase [3]. Note that the low water solubility of 3-pentanethiol means samples must be dissolved in an organic solvent for injection, which can be more challenging at preparative scales [3].

Workflow and Conceptual Diagrams

The following diagrams outline the general purification pathways and troubleshooting logic.

cluster_1 Primary Purification cluster_2 Analysis & Verification Start Start: Crude or Used 3-Pentanethiol P1 Distillation Start->P1 P2 Chromatography Start->P2 e.g., from complex mixture A1 Gas Chromatography (GC) P1->A1 P2->A1 A2 Compare Retention Index & Peak Profile A1->A2 A2->P1 Impure End Pure 3-Pentanethiol A2->End Pure

Start Ligand Exchange Fails Q1 Are AuNPs transferring to aqueous phase? Start->Q1 Q2 Is the new ligand highly water-soluble and bulky? Q1->Q2 No A2 Increase ligand excess and reaction time Q1->A2 Yes, but slow A1 Use a more reactive precursor (e.g., citrate-stabilized AuNPs) Q2->A1 No A3 Pentanethiol-stabilized AuNPs are 'inert' in this context Q2->A3 Yes A3->A1

The information from the search results is robust for certain contexts like nanoparticle ligand exchange and provides essential physical property data. However, a dedicated, step-by-step protocol for the initial laboratory-scale synthesis and purification of 3-pentanethiol itself was not found in the current results.

References

handling air-sensitive thiols like pentane-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

Pentane-3-thiol: Key Properties & Data

For safe experimental planning, please note the following critical physical properties of this compound[CITATION]:

Property Value Unit Source / Comment
Molecular Formula C₅H₁₂S --- [1] [2]
Molecular Weight 104.21 g/mol [1] [2]
Density 0.83 g/cm³ [1] [2]
Boiling Point 105.0 [1] / 387.05 [3] °C / K At 760 mmHg
Flash Point 15.0 °C Highly flammable [1] [2]
Enthalpy of Vaporization (ΔvapH) 38.3 kJ/mol At 303 K [3]

Handling Air-Sensitive Thiols: Standard Operating Procedures

The following workflow illustrates the core procedure for setting up a reaction under an inert atmosphere using a Schlenk line, which is essential for handling air-sensitive compounds[CITATION]:

A Assemble dry glassware (Schlenk flask, etc.) B Evacuate flask (Apply vacuum) A->B C Refill with inert gas (N₂ or Ar) B->C D Repeat Evacuate/Refill Cycle 3x total C->D E Confirm positive inert gas flow D->E F Add reagents via syringe or cannula E->F

Detailed Protocols
  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 110°C for at least 4 hours) and assembled while hot[CITATION:5]. All ground-glass joints must be lightly greased with an appropriate vacuum grease to ensure an air-tight seal[CITATION:6].
  • The Evacuate-Refill Cycle: This is the fundamental technique for creating an inert atmosphere in your glassware[CITATION:6].
    • Attach the clean, dry, and greased flask to the Schlenk line.
    • Carefully open the flask to vacuum. Caution: If adding solids later, take care they are not sucked into the line[CITATION:6].
    • Close the flask to vacuum and refill it with an inert gas (Nitrogen or Argon) from the Schlenk line.
    • Repeat this cycle at least three times to effectively displace oxygen and moisture[CITATION:6].
  • Adding Reagents
    • Solvents: Must be dried and degassed prior to use (e.g., distilled from sodium/benzophenone for THF)[CITATION:5]. They can be transferred via gas-tight syringe or cannula under a positive pressure of inert gas.
    • Air-Sensitive Liquids (e.g., Organolithiums): Should be transferred using a glass syringe or cannula. Safety Note: These reagents are often pyrophoric (ignite in air) and must only be handled by trained individuals using proper safe techniques[CITATION:5].
    • Air-Stable Solids: Can be added at the start to the reaction flask before the evacuate-refill cycles. To add mid-reaction, ensure a strong positive gas flow from the flask, quickly remove the stopper, add the solid via a powder funnel, and re-stopper promptly[CITATION:6].
    • Air-Sensitive Solids: The safest method is to weigh the solid in an inert atmosphere glovebox and seal it in the reaction vessel inside the box. The flask can then be brought out and attached to the Schlenk line[CITATION:6].

Troubleshooting FAQs

Q1: During the reaction, I accidentally introduced air into the flask. What should I do?

  • Assessment: Immediately assess if the reagent or product is pyrophoric. If not, and the reaction is not severely compromised, you may be able to salvage it.
  • Action: Re-establish the inert atmosphere by performing several evacuate-refill cycles (3-5 times). Monitor the reaction for any changes in color or consistency, which may indicate decomposition. If possible, use TLC or in-situ analytics to check the reaction progress.

Q2: My product is a low-boiling point, air-sensitive liquid. How can I safely isolate and store it?

  • Isolation: Use a closed-system distillation apparatus. The entire setup should be purged with inert gas before distillation begins. The receiving flask should be a Schlenk flask that has been evacuated and backfilled with inert gas.
  • Storage: Store the final product in a sealed Schlenk tube under an inert atmosphere. For volatile compounds, storage in a refrigerator or freezer rated for flammable materials is necessary, but ensure condensable gases do not rupture the container upon warming.

Q3: I need to add an air-sensitive solid to a reaction that is already underway and cooling. How can I do this without a glovebox?

  • Solution: Use a solid addition tube. This specialized glassware can be loaded with the solid in a glovebox, sealed, and then attached to your reaction apparatus. Outside the glovebox, it can be subjected to evacuate-refill cycles. Once the atmospheres are matched, the solid can be added by rotating the tube[CITATION:6].
  • Alternative: If possible, dissolve the air-sensitive solid in a dry, degassed solvent in a glovebox to create a stock solution. This solution can then be transferred to the reaction via syringe or cannula, a much simpler operation[CITATION:6].

Key Safety Reminders

  • Plan Ahead: Familiarize yourself with the flash point and boiling point of your thiol. This compound's flash point of 15°C means its vapors are highly flammable at room temperature and can be ignited by static discharge, hot plates, or sparks[CITATION:1] [2].
  • No Open Flames: Perform all work in a well-ventilated fume hood with no ignition sources present.
  • Use Proper Equipment: Never use standard round-bottomed flasks for air-sensitive or highly volatile flammable liquids. Always use Schlenk-ware or similar apparatus designed for sealed systems.

References

reducing disulfide formation in 3-pentanethiol

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Disulfide Bond Formation

Disulfide bonds form through the oxidation of thiol (also called mercaptan) groups on cysteine residues. The table below summarizes the core concepts relevant to preventing this process [1] [2].

Concept Description & Relevance to 3-Pentanethiol
The Thiol Group A sulfur atom bonded to a hydrogen atom (-SH). This is the reactive group in 3-pentanethiol and cysteine. Oxidation converts two -SH groups into a disulfide bond (-S-S-).
Redox Environment The balance between oxidizing and reducing conditions. A more oxidizing environment promotes disulfide formation [1] [3].
Electron Transfer Oxidation is an electron-transfer process. Catalysts can accelerate disulfide formation by facilitating this transfer [2].

Strategies to Prevent Unwanted Disulfide Formation

To maintain 3-pentanethiol in its reduced state, you must control its chemical environment. The following diagram illustrates the key strategies, which are detailed in the text below.

G 3-Pentanethiol (Reduced) 3-Pentanethiol (Reduced) Disulfide Bond (Oxidized) Disulfide Bond (Oxidized) 3-Pentanethiol (Reduced)->Disulfide Bond (Oxidized) Oxidation Prevention Strategies Prevention Strategies Control Atmosphere Control Atmosphere Prevention Strategies->Control Atmosphere Use Reducing Agents Use Reducing Agents Prevention Strategies->Use Reducing Agents Manage Metal Catalysts Manage Metal Catalysts Prevention Strategies->Manage Metal Catalysts Adjust pH Adjust pH Prevention Strategies->Adjust pH Use Inert Gas (N₂/Ar) Use Inert Gas (N₂/Ar) Control Atmosphere->Use Inert Gas (N₂/Ar) e.g., DTT, TCEP, β-Mercaptoethanol e.g., DTT, TCEP, β-Mercaptoethanol Use Reducing Agents->e.g., DTT, TCEP, β-Mercaptoethanol Use Chelators (e.g., EDTA) Use Chelators (e.g., EDTA) Manage Metal Catalysts->Use Chelators (e.g., EDTA) Lower pH (more acidic) Lower pH (more acidic) Adjust pH->Lower pH (more acidic)

  • Use an Inert Atmosphere: Conduct experiments and store 3-pentanethiol under an inert gas blanket, such as nitrogen (N₂) or argon, to exclude oxygen from the reaction environment [4].
  • Employ Reducing Agents: Add reducing agents to your solution that will be preferentially oxidized over your compound of interest. Common examples include:
    • Dithiothreitol (DTT)
    • Tris(2-carboxyethyl)phosphine (TCEP)
    • β-Mercaptoethanol [3]
  • Chelate Metal Catalysts: Trace metal ions can catalyze oxidation. Incorporating metal chelators like EDTA into your buffers can mitigate this effect [5].
  • Adjust the pH: The thiolate anion (-S⁻) is more susceptible to oxidation than the protonated thiol (-SH). Working at a lower (more acidic) pH suppresses thiolate formation and slows down oxidation [1].

Physical Properties of 3-Pentanethiol

Familiarity with its physical properties can inform safe handling and storage practices [6].

Property Value for 3-Pentanethiol
IUPAC Name 3-Pentanethiol (also known as 3-Pentyl mercaptan)
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Boiling Point 116 °C
Density 0.841 g/mL @ 20°C

Frequently Asked Questions

Why would I want to prevent disulfide formation in 3-pentanethiol? Preventing oxidation is crucial to maintain the compound's chemical integrity for specific reactions, ensure consistent results in catalytic studies, or when its reducing property is the desired function.

What are the visual or analytical signs that my 3-pentanethiol has oxidized? Pure 3-pentanethiol is a liquid. While visual changes may not be obvious, formation of disulfide dimers or oligomers increases molecular weight and changes retention times in analytical techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Specific thiol quantification assays (e.g., using Ellman's reagent) would show a decrease in free thiol concentration.

TCEP is often preferred over DTT. Why? TCEP is more stable, operates effectively across a wider pH range, and does not form mixed disulfides, making it a superior and more convenient reducing agent for many applications.

Troubleshooting Guide

Observation Possible Cause Recommended Action
Low thiol yield in reactions Oxidation during storage or experiment Check age of chemical; repurify if needed; ensure inert atmosphere and use fresh reducing agent.
Unexpected reaction products Disulfide formation altering reactivity Analyze for higher molecular weight species via mass spec; repeat reaction with higher concentration of reducing agent.
Inconsistent results between batches Variable oxygen exposure or trace metals Standardize protocol for degassing solvents and using chelators; use the same source for 3-pentanethiol.

References

Experimental Protocol: Two-Step Monolayer Formation on Nickel

Author: Smolecule Technical Support Team. Date: February 2026

This detailed methodology is adapted from a study on forming n-dodecanethiol SAMs on nickel substrates, which can be directly applied to 3-pentanethiol [1]. The core challenge is overcoming nickel's native oxide layer, which prevents thiolate SAM formation [1].

Step 1: Chemical Reduction of the Nickel Oxide Layer

  • Solution Preparation: Prepare an alkaline hydrazine solution. The study used a solution containing 0.3 M hydrazine monohydrate (N₂H₄·H₂O) and 0.4 M sodium hydroxide (NaOH) in ultrapure water [1].
  • Reduction Process: Immerse the nickel substrate in the alkaline hydrazine solution. The recommended immersion time is 10 minutes at room temperature (≈25 °C) [1].
  • Post-treatment: After reduction, rinse the substrate thoroughly with ultrapure water and dry it under a stream of nitrogen gas. It is crucial to immediately proceed to the next step to minimize re-oxidation [1].

Step 2: Formation of the 3-Pentanethiol Monolayer

  • SAM Solution Preparation: Prepare a solution of 3-pentanethiol in absolute ethanol. While the referenced study used a 1 mM n-dodecanethiol solution, this concentration is a suitable starting point for 3-pentanethiol [1].
  • SAM Formation: Immerse the chemically reduced nickel substrate into the thiol solution. The formation of a stable monolayer requires a sufficient immersion time; the study suggested 6 hours [1].
  • Post-assembly Cleaning: After immersion, rinse the modified nickel substrate rigorously with pure ethanol to remove any physically adsorbed thiol molecules. Dry the sample under a stream of nitrogen gas [1].

The diagram below illustrates this two-step workflow.

Start Start Nickel Substrate Step1 Step 1: Chemical Reduction Immerse in alkaline hydrazine solution (0.3 M N₂H₄·H₂O, 0.4 M NaOH) for 10 minutes Start->Step1 Step2 Step 2: Rinse and Dry Rinse with ultrapure water Dry under N₂ stream Step1->Step2 Step3 Step 3: SAM Formation Immerse in 3-pentanethiol ethanolic solution (e.g., 1 mM) for 6 hours Step2->Step3 Step4 Step 4: Final Rinse Rinse with pure ethanol Dry under N₂ stream Step3->Step4 End End 3-Pentanethiol SAM on Nickel Step4->End

Monolayer Characterization Techniques

After following the protocol, you can use the following techniques to verify the success and quality of the monolayer formation. This table summarizes the key methods as applied in the foundational study [1].

Characterization Technique Purpose / What It Detects
XPS (X-ray Photoelectron Spectroscopy) Confirms the presence of the sulfur-metal bond and the change in the nickel oxide signal. A high C/S ratio suggests a well-organized monolayer [1].
PM-IRRAS (Polarization Modulation Infrared Reflection Absorption Spectroscopy) Provides information on the molecular organization and conformational order of the alkyl chains within the monolayer [1].
Water Contact Angle Measurement Assesses the surface wettability. A successful hydrophobic alkanethiol SAM leads to a high water contact angle [1].
Electrochemical Measurements Evaluates the protective quality of the monolayer against corrosion. A good SAM significantly reduces the charge transfer in a redox probe solution [1].

Frequently Asked Questions

Q: Why is a chemical reduction step necessary before forming the monolayer on nickel? A: Nickel spontaneously forms a native oxide layer in air, which thiol molecules cannot effectively reduce or penetrate. The chemical reduction step is crucial to remove this oxide layer, exposing the bare nickel metal (Ni⁰) which has a strong affinity for sulfur, allowing for a stable Ni-thiolate bond to form [1].

Q: The protocol uses n-dodecanethiol. Can it be directly applied to 3-pentanethiol? A: Yes, the fundamental chemistry of the nickel-thiolate bond formation is the same. The two-step process of oxide reduction followed by SAM assembly should be directly applicable. However, the shorter alkyl chain of 3-pentanethiol (C5) compared to n-dodecanethiol (C12) will result in a less densely packed and potentially less ordered monolayer, which may affect its stability and protective properties.

Q: What is the evidence for the formation of a nickel sulfide (NiS) sublayer? A: The study points to electrochemical behavior that is consistent with the presence of a NiS adlayer. This suggests that during the SAM formation process, some sulfur may incorporate into the nickel surface beyond a simple thiolate bond [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor monolayer coverage Incomplete removal of the native nickel oxide layer. Ensure the hydrazine solution is fresh and the immersion time is sufficient. Perform the reduction and transfer to the thiol solution quickly to prevent re-oxidation.
Contamination on the nickel surface. Ensure thorough cleaning of the nickel substrate (e.g., with ethanol and acetone) before the reduction step.
Low molecular order in the SAM Incorrect immersion time or thiol concentration. Optimize the SAM formation conditions. Longer immersion times (e.g., 6-12 hours) and moderate thiol concentrations (1-10 mM) can improve ordering.
The chain length of 3-pentanethiol is too short. The C5 chain does not facilitate strong van der Waals interactions for a highly ordered film. This is an inherent property of the molecule.
SAM does not protect against corrosion Presence of defects or pinholes in the monolayer. The shorter chain of 3-pentanethiol naturally provides less robust corrosion protection compared to longer-chain alkanethiols. Consider it for applications where a thin, less insulating layer is needed.

Pathways for Deeper Investigation

The search results indicate that specific data on 3-pentanethiol is scarce. To build a more comprehensive knowledge base for your support center, I suggest:

  • Consulting Specialized Databases: Search for "3-Pentanethiol" or "C5H12S" in chemical property databases like PubChem [2] to gather foundational physicochemical data.
  • Exploring Broader Literature: Look for recent reviews on "self-assembled monolayers on transition metals" to find updated protocols, alternative reduction methods, and characterization standards.

References

analysis of trace 3-pentanethiol in complex matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for 3-Pentanethiol

The analysis of trace-level 3-pentanethiol is challenging due to its low concentration, high reactivity, and complex sample backgrounds. The following table summarizes two effective methodological approaches.

Method Key Principle Best For Matrices Reported Performance
UPLC-MS/MS with Derivatization [1] Derivatization with 4,4'-Dithiodipyridine (DTDP) stabilizes thiols and enhances MS detection sensitivity. Alcoholic beverages (e.g., Baijiu), liquid samples. Identification and quantification of 11 volatile thiols; method applied to commercial samples [1].
Ratiometric Fluorescent Sensor [2] A single sensor (TPE-ssHPA@Cu NCs-Ce³⁺) produces unique multi-channel fluorescence response patterns for different thiols. Processed meat broths, food homogenates. Differentiation of 6 thiols; rapid response (2 min); micromolar-level LOD [2].

Troubleshooting FAQ

Here are answers to common specific issues you might encounter during your experiments.

Low Analytical Recovery During UPLC-MS/MS Analysis

  • Possible Cause: Degradation or loss of underivatized 3-pentanethiol due to oxidation or adsorption.
  • Solution: Ensure the derivatization step is performed immediately after sample purification. The use of EDTA in the derivatization mixture chelates metal ions that can catalyze oxidation. Adding acetaldehyde can also help scavenge interfering compounds [1].

Poor Chromatographic Separation of 3-Pentanethiol

  • Possible Cause: In UPLC, this could be due to matrix effects or suboptimal mobile phase conditions.
  • Solution: Implement effective sample clean-up, such as Solid-Phase Extraction (SPE) with C18 cartridges, as used in the Baijiu method. This removes non-target matrix components that can interfere with separation [1]. For GC analysis, ensure proper derivatization to improve peak shape and volatility [3].

Inability to Distinguish 3-Pentanethiol from Other Thiols

  • Possible Cause: The sensor or analytical method lacks selectivity for your specific matrix.
  • Solution (Fluorescent Sensor): Do not rely on a single fluorescence wavelength. Instead, use the ratiometric approach by calculating the response patterns using all three optical parameters ((I_{483}/I_{483,0}), (I_{622}/I_{622,0}), and (I_{622}/I_{483})). Analyze these combined patterns with multivariate statistics like Linear Discriminant Analysis (LDA) to successfully differentiate between structurally similar thiols [2].

High Background Noise or Signal Suppression in MS Detection

  • Possible Cause: Ion suppression from co-eluting matrix components or insufficient cleaning of the sample extract.
  • Solution: Thorough filtration (e.g., 0.22 µm) of the final extract before injection is crucial [1]. For complex matrices, further optimization of the SPE washing step (e.g., using 50% methanol) can be employed to remove more impurities without eluting the target analytes [1].

Detailed Experimental Protocols

1. UPLC-MS/MS Method for Liquid Matrices (e.g., Beverages) [1]

This protocol is adapted from a method developed for analyzing volatile thiols in Chinese liquor.

  • Sample Preparation: Dilute your sample with water to achieve a final ethanol concentration of approximately 25% by volume. For 20 mL of sample, add 20 mL of water.
  • Derivatization:
    • Spike with an appropriate internal standard (e.g., 2-phenylethanethiol).
    • Add 40 mg of EDTA-Na₂, 160 µL of 50% acetaldehyde, and 400 µL of fresh 10 mM DTDP solution.
    • Vortex the mixture for 5 minutes and let it rest for 25 minutes at room temperature.
  • Sample Clean-up (SPE):
    • Pre-condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.
    • Load the derivatized sample onto the cartridge.
    • Wash with 12 mL of 50% methanol to remove interferents.
    • Elute the derivatized thiols with 3 mL of methanol.
    • Gently concentrate the eluent under a stream of nitrogen to a final volume of 400 µL.
    • Filter through a 0.22 µm membrane before UPLC-MS/MS analysis.
  • UPLC-MS/MS Parameters (Example):
    • Ionization Mode: Positive Electrospray Ionization (ESI+)
    • Capillary Voltage: 3 kV
    • Desolvation Temperature: 500°C
    • Desolvation Gas Flow: 800 L/h
    • MRM Transitions: Precursor and product ions must be optimized for the 3-pentanethiol-DTDP derivative.

2. Sensor-Based Detection for Complex Solid Matrices (e.g., Food) [2]

This method uses a synthesized ratiometric fluorescent sensor.

  • Sensor Synthesis: The TPE-ssHPA@Cu NCs-Ce³⁺ sensor is prepared via a "bottom-up" approach, which involves synthesizing a blue-emitting hyperbranched polymer (TPE-ssHPA) and then using it as a template to stabilize red-emitting copper nanoclusters, followed by the addition of Ce³⁺ ions.
  • Detection Procedure:
    • Prepare a uniform extract of your solid sample (e.g., meat broth).
    • In a detection cell, mix the sample extract with the TPE-ssHPA@Cu NCs-Ce³⁺ sensor.
    • Allow the reaction to proceed for 2 minutes.
    • Measure the fluorescence emission spectrum, recording the intensity at 483 nm and 622 nm.
  • Data Analysis:
    • Calculate the three ratio values: (I_{483}/I_{483,0}), (I_{622}/I_{622,0}), and (I_{622}/I_{483}) (where "0" denotes the initial intensity without the analyte).
    • Input these three parameters into a pre-established LDA model to identify and distinguish 3-pentanethiol from other thiols.

Experimental Workflow Diagrams

The following diagrams outline the core experimental processes for the two main methods.

UPLC_Workflow Start Sample (e.g., Beverage) Dilute Dilution with Water Start->Dilute Derivatize Derivatization (Add DTDP, EDTA, Acetaldehyde) Dilute->Derivatize SPE_Load Load Sample Derivatize->SPE_Load SPE_Condition SPE Cartridge Pre-conditioning SPE_Condition->SPE_Load SPE_Wash Wash with 50% Methanol SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Concentrate Concentrate under N₂ & Filter (0.22 µm) SPE_Elute->Concentrate Analyze UPLC-MS/MS Analysis Concentrate->Analyze

Workflow for UPLC-MS/MS analysis of 3-pentanethiol using derivatization [1].

Sensor_Workflow Start Solid Sample (e.g., Meat) Homogenize Homogenize & Extract Start->Homogenize Mix Mix Extract with Fluorescent Sensor Homogenize->Mix Incubate Incubate for 2 min Mix->Incubate Measure Measure Fluorescence at 483 nm & 622 nm Incubate->Measure Calculate Calculate Ratios: I₄₈₃/I₄₈₃,₀, I₆₂₂/I₆₂₂,₀, I₆₂₂/I₄₈₃ Measure->Calculate Model Input Ratios into LDA Model Calculate->Model Result Identify 3-Pentanethiol Model->Result

Workflow for sensor-based detection and identification of 3-pentanethiol [2].

References

stability of pentane-3-thiol in solution

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Pentane-3-thiol

Property Value Source
CAS Number 616-31-9 [1] [2] [3]
Molecular Formula C₅H₁₂S [1] [2] [3]
Molecular Weight 104.21 g/mol [1] [2]
Boiling Point 113.9 °C [2]
Flash Point 15 °C [3]
Density 0.837 g/cm³ [2]
logP (Partition Coeff.) 2.66 [2]
Odor Description Sulfurous, gassy, durian fruity, roasted, savory [2]

Stability & Handling Overview

While detailed stability studies in various solvents are lacking, the general chemical properties and known behaviors of thiols provide crucial handling insights.

  • General Thiol Reactivity: Thiols are known to undergo oxidation to form disulfides, especially upon exposure to air [4]. This is a primary degradation pathway that would affect stability in solution over time.
  • Acidity: Thiols are more acidic (pKa ~10-11) than similar alcohols. This means in basic conditions, they will be deprotonated to form thiolates, which are highly nucleophilic and can react further [4].
  • Hazard Profile: The available safety information classifies this compound as a highly flammable liquid and vapour, harmful if swallowed, and toxic if inhaled [2]. Its low flash point of 15°C confirms it is a significant fire hazard.

Suggested Handling & Stabilization Strategies

Based on general thiol chemistry [4], the following practices are recommended to enhance stability in experimental settings:

  • Use an Inert Atmosphere: Store and handle solutions under an inert atmosphere like argon or nitrogen to minimize oxidative degradation [5].
  • Add Antioxidants: Consider adding small amounts of stabilizing agents like BHT (butylated hydroxytoluene) or triphenylphosphine to solutions to prevent oxidation.
  • Control pH: Keep solutions at a neutral or slightly acidic pH to prevent the formation of the more reactive thiolate anion.
  • Cold Storage: Store solutions sealed tightly in a cool, dry place, and consider refrigeration for longer-term stability [1].

FAQs on this compound

Q1: What is the primary stability concern when working with this compound? The main concern is its susceptibility to oxidation by air, leading to the formation of disulfide bridges. This process can be accelerated by heat, light, and metal ions [4].

Q2: How should I dispose of waste containing this compound? While specific disposal data is not available, general protocols for flammable and toxic organic thiols should be followed. Contact your institution's environmental health and safety department for approved disposal methods.

Q3: My this compound solution has developed an off-odor. What does this indicate? As this compound already has a strong, sulfurous odor, a change in odor could indicate partial decomposition or the formation of new compounds like disulfides. The solution should be considered potentially degraded.

Troubleshooting Workflow

For a logical approach to diagnosing stability issues, you can follow this general workflow. Note that this is a generalized diagram based on thiol chemistry principles, as specific protocols for this compound were not located.

Start Start: Suspected Stability Issue A Check Storage Conditions (Inert gas? Cool? Dark?) Start->A B Analyze Solution (e.g., TLC, NMR, MS) A->B C Identify Degradation Product B->C D1 Disulfide Detected (Primary Pathway) C->D1 D2 Other Products Detected (Secondary Pathways) C->D2 E1 Confirm Oxidative Degradation D1->E1 E2 Investigate Reaction with Solvent or Impurities D2->E2 F1 Implement stricter air exclusion and use antioxidants. E1->F1 Mitigation F2 Change to more inert solvent and re-purify starting material. E2->F2 Mitigation

A Path Forward for Your Research

The searched information is insufficient for a complete technical guide. To build a more comprehensive knowledge base, I suggest you:

  • Consult Specialized Databases: Search scientific databases like SciFinder or Reaxys for "this compound stability" or "hydrolysis" and "oxidation kinetics".
  • Review Broader Literature: Look for studies on aliphatic thiols with similar structures, as their stability data can often be extrapolated.
  • Perform Experimental Studies: If no data exists, consider conducting your own accelerated stability studies under various conditions of pH, temperature, and light exposure.

References

Troubleshooting Guide: Improving Synthesis Yield

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues that can lead to low yields in thiol synthesis, using general principles that are applicable to 3-pentanethiol.

Problem & Symptoms Potential Causes Recommended Solutions
Low Yield/Product Purity: Excessive by-products, difficult purification. Inefficient reaction conditions; unsuitable catalysts or solvents. Optimize acid mediator and solvent. For thioacetal/thioketal synthesis, H₂SO₄ in DCE gave superior yields (up to 95%) compared to other acids or solvents [1].
Low Conversion: Starting materials remain; reaction stalls. Incorrect reaction temperature; insufficient reaction time. Carefully control temperature. One optimized procedure requires 60°C for 24 hours; lower temperatures (e.g., 40°C) can drastically reduce yield to 42% [1].
Thiol Oxidation: Formation of disulfide by-products. Exposure to oxygen in air. Use inert atmosphere (Argon/N₂). Perform reactions under a slight positive pressure of inert gas to exclude air [2].
Handling Issues: Product decomposition; inconsistent results. Lability of intermediates or final product. Control temperature and light: Keep reactions at or below 0°C during work-up to prevent decomposition [3]. Perform light-sensitive reactions in the dark [2].

Frequently Asked Questions

What are the fundamental properties of thiols that affect their synthesis? Thiols are more acidic (pKa ~11) than alcohols, making their conjugate bases (thiolates) excellent nucleophiles but weaker bases. This means they favor SN2 reactions with alkyl halides without competing elimination, a key synthetic route [4]. However, thiols are prone to oxidation, easily forming disulfides, which underscores the need for an oxygen-free environment [4].

How can the formation of different products (e.g., Thioketals vs. β-Sulfanyl Ketones) be controlled? Product selectivity can be directed by the choice of reagent. A study showed that using methanesulfonic anhydride (Ms₂O) promoted the formation of thioketals, whereas switching to sulfuric acid (H₂SO₄) under otherwise identical conditions gave β-sulfanyl ketones as the major product [1].

What are the critical safety and handling considerations?

  • Foul Odor: Thiols are notorious for their strong, unpleasant odors. Conduct all work in a well-ventilated fume hood [4] [3].
  • Lachrymators and Irritants: Some intermediates, like halogenated ketones, can be potent lachrymators and skin irritants. Always wear appropriate personal protective equipment (PPE) and have washing procedures in place [3].
  • Moisture-Sensitive Reagents: Many steps require anhydrous conditions and the use of dried solvents and reagents [2] [3].

Experimental Workflow for Synthesis Optimization

The following diagram outlines a systematic approach to troubleshooting and optimizing your synthesis process.

Start Low Yield in Synthesis Step1 Check Inert Atmosphere (Use Argon/Nitrogen) Start->Step1 Step2 Verify Reaction Conditions (Temperature, Time, Solvent) Step1->Step2 Step3 Confirm Reagent Purity (Especially Acid Mediator) Step2->Step3 Step4 Execute Controlled Work-up (Cool, Dark Conditions) Step3->Step4 Step5 Purify Product (Chromatography, Crystallization) Step4->Step5 End High-Purity Product Step5->End

Methodology: Key Synthesis Protocol

While a direct synthesis of 3-pentanethiol was not found, the following protocol for a related iodoalkene illustrates the meticulous techniques required for high-yield, sulfur-containing compound synthesis.

Example: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene [2] This procedure highlights critical techniques for handling sensitive intermediates.

  • Setup: A three-necked flask is dried overnight, assembled under argon, and cooled under a slight positive pressure.
  • Reaction: A suspension of (iodomethyl)triphenylphosphonium iodide in dry THF is treated with NaHMDS at 21°C, forming a dark red solution. The electrophile (p-methoxybenzaldehyde) is added at -75°C.
  • Quenching & Work-up: The reaction is quenched with saturated NH₄Cl and warmed to ambient temperature. The mixture is filtered through Celite and extracted with diethyl ether.
  • Purification: The crude product is purified by flash column chromatography to yield the product (72%) with high isomeric purity (Z:E = 97:3).

References

preventing oxidation of pentane-3-thiol during storage

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Preventing Thiol Oxidation

Q1: Why is pentane-3-thiol prone to oxidation during storage? Thiols, including this compound, contain a sulfur-hydrogen (S-H) bond. The sulfur atom is easily oxidized by ambient oxygen, leading to the formation of disulfide bonds. This process transforms the thiol (R-SH) into a disulfide (R-S-S-R) [1]. This reaction can be catalyzed by light, heat, or trace metal ions, making controlled storage conditions critical.

Q2: What are the general strategies to prevent thiol oxidation? The core strategy involves eliminating the factors that drive the oxidation reaction. The table below summarizes the key parameters to control.

Parameter to Control Recommended Practice Primary Purpose
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen) Removes gaseous oxidizer (oxygen) [1].
Light Store in a dark, opaque container or amber glass vial Prevents photolytic radical reactions that initiate oxidation [1].
Temperature Store at low temperatures (e.g., -20°C or lower) Slows down reaction kinetics and degradation rate.
Solvent Use in solution with degassed, anhydrous solvents Eliminates oxygen and moisture from the liquid medium.
Stabilizers Add radical inhibitors (e.g., BHT) or chelating agents (e.g., EDTA) Scavenges initiating free radicals or sequesters catalytic metal ions [1].
Container Ensure container is sealed and airtight Maintains the integrity of the internal storage atmosphere.

Troubleshooting Guide: Thiol Degradation

If you suspect your this compound has degraded, the following workflow can help diagnose and address the issue. The diagram below outlines the logical steps for troubleshooting.

thiol_troubleshooting Thiol Oxidation Troubleshooting Workflow start Start: Suspected Thiol Degradation step1 Check Physical State & Smell start->step1 step2 Analyze with TLC or NMR step1->step2 No characteristic smell or color change step4 Inspect Storage Conditions step1->step4 Strong smell confirms thiol is still present step3 Confirm with Mass Spectrometry step2->step3 New spots on TLC or new NMR peaks step3->step4 Mass confirms disulfide formation step5 Review Handling Protocol step4->step5 Conditions sub-optimal sol1 Purify via column distillation step5->sol1 Product is recoverable sol2 Implement new storage protocol step5->sol2 Prevent future issues

Common Issues and Solutions
  • Problem: The thiol has a weak or absent characteristic odor.

    • Diagnosis: High level of oxidation to disulfide, which is odorless.
    • Solution: The material likely needs to be replaced. For future batches, ensure storage under an inert atmosphere (nitrogen or argon) and at low temperatures (-20°C or lower) to drastically slow down oxidation.
  • Problem: The liquid shows discoloration (yellow/brown).

    • Diagnosis: Formation of colored oxidation byproducts or radical-induced polymerization.
    • Solution: Consider adding a small amount of a stabilizer like BHT (butylated hydroxytoluene, 0.1-0.01%) to act as a radical scavenger [1]. Also, ensure the compound is protected from light by storing it in an amber vial.
  • Problem: Analysis (TLC/NMR) shows multiple unknown products.

    • Diagnosis: Complex mixture of degradation products, potentially including disulfides and sulfonic acids.
    • Solution: If the material is valuable, attempt purification using techniques like column chromatography or distillation under reduced pressure. For long-term storage, dissolve the thiol in a degassed, anhydrous solvent and consider storing over copper metal to act as a scavenger for sulfur-containing impurities (note: this may not be suitable for all highly pure thiols).

Experimental Workflow for Stable Storage

For researchers preparing a new batch of this compound for storage, the following protocol is recommended.

storage_protocol Optimal Thiol Storage Preparation Protocol cluster_1 Preparation Phase step_a A. Purify compound step_b B. Prepare inert solution step_a->step_b a1 Use freshly distilled or chromatographed material step_a->a1 step_c C. Package securely step_b->step_c b1 Use degassed, anhydrous solvent (e.g., dichloromethane, hexane) step_b->b1 b2 Optional: Add stabilizer (BHT, 0.01-0.1%) step_b->b2 step_d D. Store and monitor step_c->step_d c1 Use an amber glass vial with a PTFE-lined cap step_c->c1 c2 Flush vial headspace with inert gas (N₂/Ar) step_c->c2 d1 Store at -20°C or lower Monitor with TLC/NMR step_d->d1

I hope this technical support center provides a solid foundation for handling this compound. Should you need to investigate the oxidation properties of related compounds, the synthesis and analysis of pentanethiol-stabilized gold nanoparticles is a well-documented process that may offer further insights [2].

References

quantifying low concentration 3-pentanethiol

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies at a Glance

The table below summarizes two technical approaches for quantifying low-molecular-weight thiols like 3-pentanethiol, based on current literature.

Method Principle Key Reagents Key Instrumentation Reported Advantages / Notes

| Derivatization with UHPLC-MS/MS [1] | Derivatization of sulfhydryl (-SH) group with a maleimide probe (e.g., FEM or FMEA) for stabilization and sensitive detection. | - N-(2-ferroceneethyl) maleimide (FEM)

  • Tris(2-carboxyethyl)phosphine (TCEP)
  • Acid (e.g., formic acid) | - UHPLC system
  • Tandem Mass Spectrometer (MS/MS) | - Highly selective and sensitive for wine matrix.
  • Can distinguish free thiols from latent pools (disulfides, metal-bound) using TCEP reduction. [1] | | Derivatization with NMR [2] | Reaction of -SH group with a fluorinated disulfide probe (BSSB), causing a measurable change in the 19F NMR spectrum. | - BSSB (2,3,5,6-tetrafluoro-4-mercaptobenzoic acid disulfide) | - Nuclear Magnetic Resonance (NMR) spectrometer (19F channel) | - A less common but viable alternative.
  • Useful for measuring thiol concentration in complex mixtures like blood. [2] |

Experimental Workflow: Derivatization and UHPLC-MS/MS

Based on the most detailed methodology found, here is a generalized workflow for analyzing 3-pentanethiol. You will need to optimize concentrations and conditions for your specific context [1].

Start Sample Preparation Step1 Derivatization with FEM (Stabilizes free thiols) Start->Step1 Step2 Optional: Add TCEP (Reduces disulfides) & Re-derivatize with FMEA Step1->Step2 To measure total releasable thiols Step3 Acidification & Analysis (Stops reaction, prepares for injection) Step1->Step3 To measure free thiols only Step2->Step3 Step4 UHPLC-MS/MS Analysis Step3->Step4 Step5 Data Interpretation Step4->Step5 End Result: Quantification of Free and/or Total Thiols Step5->End

Detailed Protocol

This procedure is adapted from a method developed for sulfhydryls in wine and can be a starting point for other matrices [1].

  • Derivatization of Free Thiols:

    • Add an appropriate molar excess of N-(2-ferroceneethyl) maleimide (FEM) to your sample containing 3-pentanethiol.
    • Allow the reaction to proceed in the dark at room temperature for a defined period (e.g., 5-10 minutes). FEM will covalently bind to free sulfhydryl groups.
  • Measurement of Total Releasable Thiols (Optional):

    • To another aliquot of your sample, add the reducing agent Tris(2-carboxyethyl)phosphine (TCEP). This breaks disulfide bonds and releases bound thiols.
    • After reduction, add a different maleimide probe, Ferrocenecarboxylic acid-(2-maleimidoyl)ethylamide (FMEA), to derivative the newly freed thiols. Using a different tag allows you to distinguish them from pre-existing free thiols in the MS analysis.
  • Sample Termination and Preparation:

    • Acidify the reaction mixture with a strong acid like formic acid. This stops the derivatization reaction.
    • The sample is now ready for injection into the UHPLC-MS/MS system.
  • UHPLC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase UHPLC column (e.g., C18). A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically effective for separation.
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for the FEM- and FMEA-derivatized 3-pentanethiol. You will need to empirically determine the optimal precursor ion, product ions, and collision energies for your instrument.

Key Troubleshooting & FAQs

Q: What is the expected Limit of Detection (LOD) for this method? A: While a specific LOD for 3-pentanethiol is not provided, the core method is described as "highly selective and sensitive" and capable of detecting other thiols like ethanethiol and methanethiol at "aroma-active concentrations," which are typically in the low parts-per-billion (ppb) or nanogram-per-liter range [1]. The LOD can be empirically determined using standard approaches, such as calculating the concentration that gives a signal-to-noise ratio of 3 [3].

Q: My sample has a complex matrix. How can I ensure accuracy? A: The method was designed for complex wine matrices, which bodes well for other challenging samples [1]. For highest accuracy:

  • Use Internal Standards: Employ a stable isotope-labeled analog of 3-pentanethiol as an internal standard. This corrects for losses during sample preparation and matrix-induced ionization suppression in the mass spectrometer.
  • Matrix-Matched Calibration: Prepare your calibration standards in a solution that mimics your sample matrix as closely as possible.

Q: I am seeing high background or interference. What should I do? A:

  • Optimize Chromatography: Tweak the UHPLC gradient to achieve better separation of the derivatized 3-pentanethiol peak from other compounds.
  • Confirm MRM Transitions: Ensure the MS/MS transitions you are monitoring are unique to your analyte. Using two MRM transitions and monitoring their ratio can confirm identity.
  • Clean Up Sample: Consider introducing a solid-phase extraction (SPE) step using a suitable sorbent to clean up the sample before derivatization.

Q: Where can I find basic reference data for 3-pentanethiol? A: The NIST Chemistry WebBook provides a mass spectrum for 3-methyl-3-pentanethiol (CAS 1639-03-8), which can be very useful for confirming its identity, especially if you are using GC-MS [4].

References

Understanding SPE and Thiol Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

What is SPE and why is it used for thiols? Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate and concentrate target analytes from a liquid sample. For thiols, which are often present at low concentrations in complex biological matrices like blood and urine, SPE is crucial for removing interfering compounds and improving the sensitivity of subsequent analysis by HPLC or LC-MS [1] [2]. Thiols contain a sulfhydryl group (-SH) that is reactive and can be easily oxidized, making their analysis challenging [3]. Specialized SPE and sample handling protocols are necessary to preserve the native redox state of these molecules and achieve accurate quantification [2] [4] [3].

What are the core steps of a generic SPE workflow? The following diagram outlines the universal steps for an SPE procedure. The specific conditions for each step (e.g., solvent choice) vary depending on your thiols and sample type, as detailed in the protocol section.

Start Start SPE Workflow Step1 1. Sample Pre-treatment Start->Step1 Step2 2. Column Conditioning Step1->Step2 Step3 3. Column Equilibration Step2->Step3 Step4 4. Sample Application Step3->Step4 Step5 5. Wash Step4->Step5 Step6 6. Elution Step5->Step6 End Analyte Collected Proceed to Analysis Step6->End

A Specific SPE Protocol for Thiol Analysis

The protocol below is adapted from a published method for the sensitive determination of thiols in human blood and urine using SPE coupled with LC-fluorescence detection [2]. A key feature is the derivatization of thiols with a fluorescent probe, BODIPY Fl-C1-IA, to facilitate detection.

1. Sample Pre-treatment and Derivatization

  • Sample Type: Human urine or blood [2].
  • Derivatization: The samples must be derivatized with the fluorescence probe N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-yl)methyl)iodoacetamide (BODIPY Fl-C1-IA) to enable sensitive fluorescence detection [2].
  • Purpose: This step stabilizes the labile thiols and introduces a fluorescent tag for detection.

2. SPE Sorbent and Format Selection

  • The published method uses SPE for extraction, though the specific sorbent type is not detailed in the abstract [2]. However, based on the chemistry, a reversed-phase sorbent (like C18) is commonly used for such applications.
  • For a few dozen samples, a cartridge format (e.g., 3 mL or 6 mL volume) is a practical starting point [1].

3. SPE Procedure Execution Follow the generic workflow above with these specific conditions:

  • Conditioning: Typically with methanol followed by water [5].
  • Equilibration: Use the same solvent as the sample pre-treatment diluent (often a buffer or water) [1] [5].
  • Sample Application: Load the derivatized sample onto the cartridge. A flow rate of 1 mL/minute is standard to ensure consistent extraction [1] [6].
  • Wash: Use a solvent strong enough to remove impurities but weak enough to leave the derivatized thiols bound. A common wash is a buffered solution with low organic solvent content [1].
  • Elution: Elute the derivatized thiols with a strong organic solvent, such as methanol or acetonitrile. Using two small aliquots (e.g., 0.5-1 mL each) is more efficient than one large volume [1].

4. Post-SPE Analysis

  • The eluent containing the derivatized thiols is collected and analyzed by LC with Fluorescence Detection [2].
  • The method's performance, as reported, is excellent [2]:
    • Linear Range: 1–200 nM for GSH and Cys; 20–2000 nM for NAc.
    • Limit of Detection (LOD): 0.2–4.0 nM.
    • Recovery in human samples: 92.5–110%.

Troubleshooting Common SPE Problems for Thiols

Here are solutions to frequent issues that can affect recovery and reproducibility.

Problem & Phenomenon Possible Causes Recommended Solutions

| Low Recovery Analytes not fully collected in eluent. | • Sorbent drying out during conditioning/equilibration [1]. • Flow rate too high, reducing analyte-sorbent interaction time [1] [6]. • Incorrect elution solvent strength or volume [5]. | • Keep ~1mm of solvent above sorbent bed during conditioning [1]. • Reduce flow rate to ≤1 mL/min; for ion-exchange, go as low as 100 µL/min [5]. • Use a stronger elution solvent or increase volume; employ two small aliquots [1]. | | Poor Cleanliness High background noise in analysis. | • Insufficient washing of weakly bound interferences [5] [7]. | • Optimize wash strength: Use the strongest wash solvent possible that does not elute your thiols [5]. Perform a wash solvent titration for best results. | | Poor Reproducibility High variability in results. | • Inconsistent flow rates [6]. • Incomplete sample-sorbent interactions. | • Use a vacuum manifold or positive pressure system for steady flow [1]. • Introduce soak steps (1-5 minutes) after sample loading and before elution to improve consistency [5]. | | Clogged Cartridge Slow or halted flow. | • Particulates in the sample matrix [6]. | • Pre-treat sample: Centrifuge or filter samples with high particulate content before loading [1] [6]. |

Pro Tips for Robust Method Development

  • Know Your Thiol: Obtain the pKa and logP values of your target thiols. This information is critical for selecting the right sorbent chemistry (e.g., reversed-phase vs. ion-exchange) and optimizing the pH of sample and solvents for maximum retention [5] [8].
  • Start with a Guide: Don't start from scratch. Use manufacturer application notes and user guides for your specific SPE sorbent as a starting point for method development [8].
  • Prevent Oxidation: Thiols are prone to oxidation. Consider adding metal chelators (like EDTA) to your solvents and performing derivatization or alkylation steps quickly and under controlled conditions to preserve the thiol species you intend to measure [3].

References

3-pentanethiol vs pentane-1-thiol reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Property Comparison

The core difference between these two isomers lies in the position of the thiol (-SH) functional group, which significantly influences their physical properties and reactivity.

Property 1-Pentanethiol (Pentyl mercaptan) 3-Pentanethiol (3-Pentyl mercaptan)
IUPAC Name Pentane-1-thiol [1] [2] 3-Pentanethiol [3]
Common Name n-Amyl mercaptan [1] [2] 3-Pentyl mercaptan [3]
Molecular Formula C5H12S [1] [2] C5H12S [3]
Molecular Structure CH3(CH2)3CH2SH CH3CH2CH(SH)CH2CH3
Molecular Weight 104.21 g/mol [2] 104.21 g/mol [3]
Boiling Point 126-127 °C [3] [2] 116 °C [3]
Density 0.84 g/mL @ 25°C [2] 0.841 g/mL (est.) [3]

The following diagram illustrates the key structural difference that drives the variation in their properties.

cluster_1 1-Pentanethiol (Primary Thiol) cluster_2 3-Pentanethiol (Secondary Thiol) Title Structural Comparison of Pentanethiol Isomers P1 Carbon Chain: CH₃-CH₂-CH₂-CH₂-CH₂- Thiol Position: -SH on terminal (primary) carbon Impact Key Impact: The primary carbon in 1-pentanethiol is less sterically hindered and more accessible, generally leading to higher nucleophilic reactivity in substitution and oxidation reactions. P1->Impact Structural Difference P2 Carbon Chain: CH₃-CH₂-CH-CH₂-CH₃ Thiol Position: -SH on internal (secondary) carbon P2->Impact Structural Difference

Reactivity Profile and Experimental Considerations

Thiols are characterized by their high reactivity, primarily through the sulfur-containing thiolate anion (RS⁻), which is a potent nucleophile [4]. The position of the thiol group is a key determinant of their behavior.

Nucleophilic Substitution
  • SN2 Reactions: 1-Pentanethiol, being a primary thiol, is an excellent nucleophile for SN2 (bimolecular) reactions [4]. Its linear structure and terminal -SH group allow for efficient backside attack on electrophiles like alkyl halides, leading to the formation of sulfides (thioethers) [4].
  • Steric Hindrance: 3-Pentanethiol is a secondary thiol. The -SH group is attached to a carbon that is also bonded to two alkyl groups, creating greater steric hindrance. This bulkiness can slow down or impede its reaction in SN2 mechanisms [4].
Oxidation to Disulfides

Both thiols can be oxidized to form disulfides (R-S-S-R), a reaction crucial in biological systems (e.g., in protein structure) and organic synthesis [5] [4]. The general reaction is: [ 2 R\text{-}SH \rightarrow R\text{-}S\text{-}S\text{-}R ]

  • Experimental Protocol: A common method to monitor this reaction is the Ellman's Assay [6]. The protocol involves:
    • Reagent: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).
    • Reaction: DTNB reacts with a free thiol group in a stoichiometric exchange, releasing one molecule of 5-thio-2-nitrobenzoic acid (TNB).
    • Detection & Quantification: The yellow-colored TNB anion is measured spectrophotometrically at 412 nm. The absorbance is directly proportional to the concentration of free thiol in the sample [6].
  • Differentiation: While both thiols undergo this reaction, the steric accessibility of the -SH group can influence the reaction kinetics. The primary thiol (1-pentanethiol) is typically oxidized more readily than the more sterically hindered secondary thiol (3-pentanethiol).
Acidity and Thiolate Formation
  • Thiols are more acidic than alcohols due to the larger atomic size of sulfur, which better stabilizes the negative charge of the thiolate anion (RS⁻) [4].
  • The pKa of a thiol is influenced by its molecular environment. While a specific pKa for 3-pentanethiol is not listed, the pKa of 1-pentanethiol is predicted to be ~10.51 [2]. Secondary thiols can have slightly different pKa values, which affects the equilibrium concentration of the reactive thiolate species under a given pH.

Research and Sourcing Considerations

For your research and drug development work, here are practical suggestions for sourcing and handling these compounds:

  • Chemical Suppliers: 1-Pentanethiol is more commonly listed and readily available from major chemical suppliers [2]. 3-Pentanethiol may be a specialty item.
  • Handling and Safety: Both compounds have strong, unpleasant odors typical of thiols. They are air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation [2]. 1-Pentanethiol is highly flammable (flash point 18°C) [2] and requires appropriate safety measures.

References

comparison of aliphatic thiols for surface modification

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Aliphatic Thiols on Copper

The table below synthesizes findings from a comparative study on copper surface treatment, highlighting how different aliphatic thiol-based molecules perform [1].

Thiol Type Example Compound Film Organization / Packing Density Stability (Anodic/Cathodic) Key Characteristics
Aliphatic Monothiol n-tetradecanethiol High, densely packed Moderate Standard benchmark; well-organized films but with limited stability.
Aliphatic Dithiol 2-dodecylpropane-1,3-dithiol Somewhat poorer organization Highest Chelating effect with two sulfur anchors provides superior adhesion and desorption resistance.
Dithiocarboxylic Acid n-tetradecanedithiocarboxylic acid High, comparable to monothiol Lowest Forms less stable films, potentially useful for applications requiring transient coatings.

Experimental Protocols for Comparison

The data in the table above was generated using standardized experimental methods. Here are the detailed protocols from the study for key characterization techniques.

Surface Preparation and SAM Formation [1]
  • Substrate: Polycrystalline copper disks were mechanically polished and then electrochemically reduced. This pre-treatment is crucial for removing surface oxides and ensuring reproducible, high-quality monolayer formation.
  • SAM Elaboration: The modification was carried out by immersing the prepared copper substrates in a 1 mM solution of the thiol compound (RSH, R(SH)2, or RS2H) in absolute ethanol for 18 hours at room temperature. Afterwards, the samples were thoroughly rinsed with ethanol and dried under a nitrogen stream.
Key Characterization Methodologies

Researchers used several techniques to assess the quality and stability of the SAMs:

  • Polarization Modulation Infrared Reflection–Absorption Spectroscopy (PM-IRRAS)

    • Purpose: To evaluate the organization and conformational order of the alkyl chains in the SAM.
    • Protocol: Spectra were acquired using an infrared spectrometer equipped with a polarization modulation setup and a liquid nitrogen-cooled mercury cadmium telluride (MCT) detector. The analysis focused on the C–H stretching region (3000-2800 cm⁻¹). The wavenumber of the asymmetric CH₂ stretching band is a key indicator; lower values (around 2918 cm⁻¹) indicate a high degree of all-trans conformational order and dense packing, as seen in well-organized RSH and RS2H monolayers [1].
  • Electrochemical Stability Analysis

    • Purpose: To quantitatively compare the resistance of different SAMs to desorption under harsh conditions.
    • Protocol:
      • Anodic Desorption: The stability was tested by running cyclic voltammetry in a 0.1 M NaOH solution, scanning toward positive potentials. The charge required to oxidize the underlying copper through the SAM was measured. A higher charge indicates better barrier properties and greater stability.
      • Cathodic Desorption: Linear sweep voltammetry was performed in a 0.1 M LiClO₄ solution in ethanol, scanning toward negative potentials. The peak potential for the reductive desorption of the thiolate was recorded. A more negative peak potential corresponds to a stronger bond between the sulfur headgroup and the copper surface, signifying higher stability [1].
    • Finding: In these tests, the dithiol (R(SH)2) monolayer demonstrated the highest stability, requiring the most negative potential for cathodic desorption [1].

Considerations for Other Surfaces and Applications

While the data above is for copper, research on other surfaces provides critical insights for application selection.

  • Stability on Gold: The thiol-gold bond, common in biosensors, is relatively weak. A 2022 study notes that this can lead to progressive desorption of alkanethiols during continuous electrochemical interrogation, causing signal loss in biosensors within hours [2]. This is a key limitation for devices intended for long-term use.
  • Stability on Silver: A 2025 computational study investigated thiols for silver anti-tarnish coatings. It classified thiols and found that long-chain saturated aliphatic thiols provided the best protective effect, followed by aromatic thiols, while short-chain aliphatic thiols were the least effective [3]. This highlights the importance of chain length.

Application Workflow for Surface Modification

The following diagram illustrates a general workflow for modifying a surface with aliphatic thiols and characterizing the resulting monolayer, based on the protocols cited.

Start Start: Surface Modification S1 Substrate Preparation (Polishing, Electrochemical reduction) Start->S1 S2 SAM Formation (Immersion in thiol solution) S1->S2 S3 Rinsing & Drying (Remove physisorbed molecules) S2->S3 S4 SAM Characterization (PM-IRRAS, Contact Angle) S3->S4 S5 Stability Testing (Anodic/Cathodic Desorption) S4->S5 End Application S5->End

Key Selection Guide

To summarize the findings for your application:

  • For Maximum Stability: On copper surfaces, aliphatic dithiols are the superior choice due to their chelating effect [1]. On silver, long-chain aliphatic monothiols are most effective [3].
  • For Well-Organized, Dense Films: Long-chain aliphatic monothiols (e.g., n-tetradecanethiol) are the benchmark, offering a good balance of organization and moderate stability [1].
  • For Applications Requiring Easily Removable Coatings: Dithiocarboxylic acids could be explored, as they form the least stable films [1].
  • Critical Consideration: Be aware that the widely used thiol-on-gold system has inherent stability limitations for long-term continuous use in electrochemical settings [2].

References

pentane-3-thiol odor threshold comparison

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Pentane-3-Thiol

Here is the confirmed data gathered from the search results:

Property Information
CAS Number 616-31-9 [1]
Molecular Formula C5H12S [1] [2]
Odor Description Sulfurous, gassy, durian-like, fruity, roasted, savory [1]
Flavor Description Meaty, brothy, sulfurous [1]
Use Levels (FEMA GRAS) Typically 0.01 to 0.1 ppm in various food categories (e.g., meats, seasonings, soups) [1]

Analytical Methods for Potent Thiols

Although your target compound's threshold is missing, the search results detail why obtaining such data is challenging and describe specialized techniques for analyzing potent volatile thiols [3]. These methods are crucial for researchers because thiols often have extremely low odor detection thresholds (in the nanogram per liter range) and are highly reactive and difficult to isolate [3].

Common analytical workflows for thiols often involve specific extraction and derivatization steps to stabilize these compounds, followed by highly sensitive detection methods like Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Olfactometry (GC-O) [3] [4]. The following diagram outlines a generalized experimental protocol for thiol analysis based on these methodologies.

G A Sample Preparation B Thiol Isolation A->B C Derivatization B->C D Instrumental Analysis C->D E Data Processing D->E F Sensory Evaluation E->F

How to Proceed with Your Research

Given the absence of specific data, here are suggestions for your next steps:

  • Consult Specialized Databases: Search for This compound or its CAS number (616-31-9) in specialized flavor and fragrance databases such as Leffingwell & Associates or the FEMA Flavor Ingredient Library.
  • Broaden Your Search: The odor threshold for the isomeric compound 1-pentanethiol (CAS 110-66-7) may be more readily available and can serve as a useful reference point, though thresholds can vary significantly even between isomers.
  • Review Foundational Literature: Key reviews like "Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages" [3] can provide deeper methodological insights for your own experimental work.

References

3-pentanethiol mass spectrum interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Mass Spectral Data

The table below summarizes the key ions and appearance energies for 3-pentanethiol from the NIST database [1] [2].

m/z Value Ion Formula / Fragment Name Appearance Energy (AE) Related Neutral Fragment(s) Lost
104.214 C5H12S⁺⁺ (Molecular Ion, M⁺⁺) Not Specified N/A
75 C3H7S⁺ 10.6 ± 0.15 eV C2H5⁺
47 CH3S⁺ 12.1 eV C2H5⁺ + C2H4

Experimental Protocol

The data from NIST was obtained using electron ionization (EI) mass spectrometry [2], a standard method where vaporized sample molecules are bombarded with high-energy electrons [3] [4]. This collision knocks an electron out of the molecule, creating a positively charged molecular ion (M⁺⁺). The molecular ion is often unstable and breaks apart into smaller fragment ions and neutral radicals. The mass spectrometer separates these fragment ions based on their mass-to-charge ratio (m/z) to produce a spectrum [3].

Interpretation of Fragmentation Pathways

The provided data allows for the interpretation of two key fragmentation pathways for the 3-pentanethiol molecular ion, visualized in the diagram below.

fragmentation_pathways MolecularIon Molecular Ion (M⁺⁺) C5H12S⁺⁺ m/z 104 Fragment1 Fragment 1 C3H7S⁺ m/z 75 MolecularIon->Fragment1 Pathway A Cleavage & H Rearrangement Fragment2 Fragment 2 CH3S⁺ m/z 47 MolecularIon->Fragment2 Pathway B Multiple Cleavages Neutral1 Neutral Radical C2H5⁺ Fragment1->Neutral1 AE: 10.6 eV Neutral2 Neutral Molecules C2H5⁺ + C2H4 Fragment2->Neutral2 AE: 12.1 eV

  • Pathway A (Forming C3H7S⁺, m/z 75): This fragment results from a cleavage of a carbon-carbon bond adjacent to the sulfur-containing carbon, accompanied by hydrogen atom rearrangement, leading to the loss of an ethyl radical (C2H5⁺) [2]. Its lower Appearance Energy indicates this is a more facile and likely favorable fragmentation.
  • Pathway B (Forming CH3S⁺, m/z 47): This fragment requires more energy, suggesting it is formed through multiple bond cleavages that break the central C-C bond and release both an ethyl radical and an ethylene molecule (C2H4) [2].

A Note on Spectral Interpretation

For a complete analysis, the base peak (the most intense peak in the spectrum, set to 100% relative abundance) must be identified. A full interpretation would account for all major peaks by proposing fragmentation mechanisms that explain their formation, considering the stability of the resulting ions and radicals [3] [4]. Common fragments in thiols can also include ions resulting from the loss of H2S or the formation of H2S⁺⁺.

References

validation of 3-pentanethiol quantification methods

Author: Smolecule Technical Support Team. Date: February 2026

Instances of 3-Pentanethiol Analysis

Analytical Technique Context of Use / Key Findings Reference / Source
Gas Chromatography-Mass Spectrometry (GC-MS) Used for the trace-level determination of vesicant compounds (chemical warfare agents) in air samples. The study found that pentanethiols showed greatly reduced peak areas due to likely incomplete desorption from the sorbent tube. [1]
Not Specified (Occurrence) Listed as a nutraceutical compound present in chives. The study focused on molecular targets for cancer prevention, not analytical quantification. [2]
Mass Spectrometry (Electron Ionization) The NIST Chemistry WebBook provides a reference mass spectrum for 3-pentanethiol. This is a key resource for identifying the compound but does not constitute a full quantitative method. [3] [4]

Insights on General Thiol Analysis

While data on 3-pentanethiol is sparse, a recent review on assessing thiol antioxidants in biological fluids offers valuable insights into the general strengths and weaknesses of common analytical platforms [5]. This information can guide your method development.

The flowchart below illustrates the decision-making workflow for selecting a thiol quantification method based on your research requirements:

Start Start: Need to quantify a thiol Q1 Is high specificity required for complex samples? Start->Q1 Q2 Is real-time monitoring a key requirement? Q1->Q2 No Q3 Is access to sophisticated, high-sensitivity equipment available? Q1->Q3 Yes Q4 Is the method needed for simple, cost-effective screening? Q2->Q4 No EC Recommended: Electrochemical Methods Q2->EC Yes MS Recommended: Mass Spectrometry Q3->MS Yes Chromo Recommended: Chromatography Q3->Chromo No Q4->Chromo No Spec Recommended: Spectrophotometry Q4->Spec Yes Note Combining techniques can provide comprehensive information.

Here is a comparative summary of these analytical techniques:

Method Key Principle Key Advantages Key Limitations / Challenges
Spectrophotometry Measures light absorption/emission after reaction with thiol groups. Simple, cost-effective. Can lack specificity; subject to interference.
Chromatography Separates analytes (e.g., via HPLC/GC) before detection. Excellent separation of complex mixtures. Can require longer analysis times and derivatization.
Electrochemical Methods Measures current from oxidation/reduction of thiol groups. Enables real-time monitoring. Can suffer from interference and electrode fouling.
Mass Spectrometry Detects ions based on mass-to-charge ratio (often coupled with LC/GC). High sensitivity and selectivity. Requires sophisticated, expensive instrumentation.

How to Proceed with Method Validation

Given the lack of a ready-made guide, here are steps you can take to develop and validate your own method for 3-pentanethiol:

  • Leverage the NIST Database: Use the mass spectrum from the NIST WebBook [3] [4] as a definitive reference to confirm the identity of 3-pentanethiol in your samples, especially if using GC-MS or LC-MS.
  • Adapt Existing Protocols: Look for validated methods for structurally similar thiols (like butanethiol or other volatile sulfur compounds). The methodology mentioned in [1] and [6] could serve as a starting point for GC-based methods, though parameters like desorption would need optimization for 3-pentanethiol.
  • Follow ICH Guidelines: For a full validation, follow the ICH Q2(R1) guideline, which is the international standard for validating analytical procedures. It requires you to establish method characteristics such as:
    • Specificity: Ability to unequivocally assess the analyte in the presence of other components.
    • Linearity & Range: The ability to obtain results directly proportional to the concentration of the analyte.
    • Accuracy: Closeness of the measured value to the true value.
    • Precision (Repeatability and Intermediate Precision): Closeness of agreement between a series of measurements.
    • Detection & Quantification Limits (LOD/LOQ): The lowest amount of analyte that can be detected or quantified.

References

pentane-3-thiol compared to similar chain length thiols

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Property Comparison

The table below summarizes key properties of pentane-3-thiol and related compounds for comparison.

Property This compound [1] [2] Butane-1-thiol [3] 1-Pentanethiol (Implied from context [4])
CAS Registry Number 616-31-9 109-79-5 110-66-7
Molecular Formula C5H12S C4H10S C5H12S
Molecular Weight (g/mol) 104.21 90.19 104.21
Boiling Point (°C / K) 113.9 / 387.05 98.2 / 371.3 ~126 (est.)
Structural Isomer Type Secondary thiol Primary thiol Primary thiol
Odor Description Information missing Extremely foul, skunk-like [3] Information missing

Research Context and Experimental Insights

Most current research focuses on specific applications of thiols rather than direct, comprehensive comparisons of their innate properties.

  • Surface Chemistry and Nanotechnology: Thiols are widely used to form self-assembled monolayers (SAMs) on metal surfaces like gold. One study investigated 1-pentanethiol, 1-decanethiol, and 1-pentadecanethiol on gold nanoparticles (AuNPs), finding that all formed stable SAMs and influenced the nanoparticles' electronic properties [4]. The experimental protocol typically involves synthesizing citrate-capped AuNPs, then functionalizing them with the thiol of interest by adding the thiol to the nanoparticle solution and allowing it to incubate [4].
  • Ligands in Nanocluster Catalysis: Complex thiolates protect the surface of atomically precise nanoclusters. For example, 1,3-propanedithiolate (PDT) was used in synthesizing Au-Pt alloy nanoclusters to modify the surface structure and significantly enhance electrocatalytic activity for hydrogen evolution [5].

Suggested Experimental Pathways for Comparison

For a meaningful performance comparison relevant to drug development, you might consider designing experiments around the following areas:

  • Reactivity Studies: Measure the nucleophilicity of different thiol isomers in substitution reactions, as the reactivity of a secondary thiol (like this compound) may differ from primary thiols.
  • Radical Scavenging Activity: Evaluate the antioxidants potential via assays like DPPH or ABTS, as the thiol group (-SH) is a key radical scavenger.
  • Lipophilicity Measurement: Determine the experimental logP (partition coefficient) values, a critical parameter in drug design, to see how the position of the thiol group in an isomer affects hydrophobicity.
  • Protein Binding and Stability: Investigate the ability of different thiols to form disulfide bonds or interact with protein thiol groups, which can influence drug activity and stability.

Experimental Workflow for Thiol Functionalization

This diagram outlines a general experimental workflow for functionalizing gold nanoparticles with thiols, a key protocol in nanotechnology applications [4].

Start Start Synthesize Synthesize Citrate-capped AuNPs Start->Synthesize Turkevich method Functionalize Add Thiol Solution Synthesize->Functionalize e.g., 1-alkanethiol Incubate Incubate and Stir Functionalize->Incubate Room temperature Purify Purify Functionalized AuNPs Incubate->Purify Centrifugation Characterize Characterize Product Purify->Characterize UV-Vis, TEM, Zeta End Analysis Characterize->End

How to Proceed with Deeper Research

The available public data is a starting point. For a comprehensive guide, I suggest you:

  • Consult specialized databases: Search SciFinder or Reaxys for detailed physicochemical, toxicological, and spectroscopic data for these specific thiols.
  • Focus on isomer-specific effects: When reviewing the literature, pay close attention to studies that explicitly compare primary vs. secondary thiols, as this structural difference is key to this compound's unique properties.
  • Explore biological activity: Search patent databases and medicinal chemistry literature for any known biological activities or previous drug development efforts involving this compound or its close analogs.

References

3-pentanethiol NMR prediction verification

Author: Smolecule Technical Support Team. Date: February 2026

Basic Identification of 3-Pentanethiol

The table below summarizes the key identifiers for 3-pentanethiol from the NIST Chemistry WebBook [1] [2]:

Property Value
CAS Registry Number 616-31-9 [1] [2] [3]
Molecular Formula C(5)H({12})S [1] [2] [3]
Molecular Weight 104.214 g/mol [1] [2] [3]
IUPAC Name 3-pentanethiol [1] [2]
Other Names pentane-3-thiol [1] [2]

NMR Data Availability and General Guidelines

The search results confirm the identity of 3-pentanethiol but do not contain its experimental (^1)H or (^{13})C NMR spectra. The NIST pages note that more data may be available on subscription sites [1] [2].

For proton NMR, thiol protons (-SH) typically appear as a broad singlet and are highly variable, often between 1.0-3.0 ppm [4]. These protons are also exchangeable, meaning their signal can disappear upon shaking the sample with deuterated water (D(_2)O) [4].

Proposed Protocol for NMR Prediction Verification

To verify computational NMR predictions, you would typically follow the workflow below, which involves obtaining a reference spectrum and comparing it to the calculated data.

cluster_0 Methods for Step 1: Obtain Reference Start Start Verification Process Step1 Obtain Experimental Reference Spectrum Start->Step1 Step2 Run Computational Prediction Step1->Step2 A1 Measure In-House Step3 Assign Chemical Shifts Step2->Step3 Step4 Compare and Analyze Data Step3->Step4 End Report Verification Results Step4->End A2 Query Specialized NMR Database A3 Literature Search

Step 1: Obtain an Experimental Reference Spectrum
  • Measure In-House: Dissolve a pure sample of 3-pentanethiol in a deuterated solvent (e.g., CDCl(_3)) and acquire its (^1)H and (^{13})C NMR spectra.
  • Query Specialized Databases: Search commercial spectral databases (e.g., SDBS, Spectral Base, Reaxys) which are more likely to contain this data than public websites.
  • Literature Search: Look for scientific publications where 3-pentanethiol was synthesized or used, as they often report NMR data.
Step 2: Run Computational Prediction
  • Use computational chemistry software (e.g., Gaussian, ADF, ORCA) to calculate the NMR chemical shifts. Common methods include:
    • Density Functional Theory (DFT) with functionals like B3LYP or WP04.
    • Basis sets such as 6-311+G(2d,p) or cc-pVTZ.
  • The calculation output provides a list of predicted chemical shifts for each atom.
Step 3: Assign Chemical Shifts
  • Experimental Assignment: Analyze the experimental spectrum using coupling patterns, integration, and potentially 2D NMR experiments (like COSY, HSQC, HMBC) to assign each signal to a specific proton or carbon in the molecule.
  • Computational Assignment: Map the computationally predicted shifts to the corresponding atoms. The software typically numbers the atoms in the molecule, so you must align this numbering with your chemical assignment.
Step 4: Compare and Analyze Data
  • Create a comparison table of predicted versus experimental chemical shifts.
  • Calculate the statistical metrics to quantify the accuracy of the prediction, such as:
    • Mean Absolute Error (MAE)
    • Root Mean Square Error (RMSE)
    • Coefficient of Determination (R²)
  • A good prediction model will have low MAE and RMSE values and a high R² value close to 1.

Aids for Analysis and Reporting

The diagram below illustrates the key factors that influence the chemical shift of protons in organic molecules, which is crucial for making and verifying correct assignments [4].

Root Factors Influencing NMR Chemical Shift Sub1 Electronegativity of Adjacent Atoms Root->Sub1 Sub2 Hybridization State of the Carbon Atom Root->Sub2 Sub3 Magnetic Anisotropy Root->Sub3 Sub4 Hydrogen Bonding Root->Sub4 Desc1 Higher electronegativity pulls electron density, leading to a higher δ (ppm). Sub1->Desc1 Deshielding Desc2 sp³: 0.5-2 ppm (shielded) sp²: 4-6 ppm (deshielded) sp: ~2-3 ppm Sub2->Desc2 Desc3 Local magnetic fields from π electrons (in alkenes, aromatics, alkynes) can shield or deshield protons. Sub3->Desc3 Desc4 Causes signal broadening and shift to higher ppm. Signals are exchangeable with D₂O. Sub4->Desc4 For O-H, N-H, S-H

Where to Find Missing Experimental Data

Since the public search did not yield the specific NMR values, here are suggestions for finding them:

  • Specialized NMR Databases: These are the most reliable sources for certified spectra. Examples include:
    • BioMagResBank (BMRB): While often for biomolecules, it imports and handles NMR data for various compounds [5].
    • Commercial spectral libraries from publishers like Wiley, Elsevier (Reaxys), or the Spectral Database for Organic Compounds (SDBS).
  • Scientific Literature: Search platforms like SciFinder or PubMed for journal articles that may have reported the NMR of 3-pentanethiol.

References

3-pentanethiol retention time in different HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data

The table below summarizes the only experimental retention data found for 3-pentanethiol, which is from Gas Chromatography, not HPLC. These Kovats Retention Index (RI) values can serve as a reference point for its relative polarity and behavior [1].

Column Type Active Phase Temperature (°C) Retention Index (I)
Polar (Capillary) PEG-20M 93 979.5 [1]
Polar (Capillary) PEG-20M 80 973.9 [1]
Non-polar (Capillary) DC-200 50 758 [1]

How to Develop an HPLC Method for 3-Pentanethiol

Since direct HPLC data is unavailable, you would need to develop a method. The following workflow outlines a systematic approach based on general HPLC principles [2] [3].

cluster_mode Step 1: Select HPLC Mode & Column cluster_initial Step 2: Define Initial Conditions cluster_opt Step 3: Optimize Separation cluster_val Step 4: Method Validation Start Start HPLC Method Development Mode Select HPLC Mode Start->Mode RP Reversed-Phase (RP) C18 Column Mode->RP Most Common Other Normal Phase or HILIC (for very polar analytes) Mode->Other For Special Cases InitialCond Define Initial Conditions MP Binary system: Water/Aqueous Buffer + Organic Modifier (Acetonitrile or Methanol) InitialCond->MP Mobile Phase Det UV Detection (low λ) or MS for specificity InitialCond->Det Detection Optimize Optimize Separation Str Adjust to get retention factor (k) between 2-10 Optimize->Str Solvent Strength (%B) Sel Change pH or organic modifier to resolve peaks Optimize->Sel Selectivity (pH, Modifier) Temp Increase to improve efficiency & reduce pressure Optimize->Temp Temperature Validate Method Validation Acc Spike recovery (80-120% for assay) Validate->Acc Accuracy Prec Repeatability (RSD < 2%) Validate->Prec Precision Spec Peak purity & resolution from impurities Validate->Spec Specificity Line R² ≥ 0.99 Validate->Line Linearity & Range RP->InitialCond Other->InitialCond MP->Optimize Det->Optimize Str->Validate Sel->Validate Temp->Validate

Key Considerations for 3-Pentanethiol
  • Method and Column: Reversed-Phase HPLC with a C18 column is the most common starting point [2] [3]. Given its structure, 3-pentanethiol is likely moderately non-polar and should be retainable on a C18 column.
  • Detection: Thiols like 3-pentanethiol often have weak chromophores. You may need to use low UV wavelengths (e.g., 200-220 nm) or employ derivatization with a UV- or fluorescence-tagging agent to enhance detection sensitivity and selectivity [3].
  • Mobile Phase: A binary system of water and acetonitrile is a typical starting point [3]. To improve peak shape for compounds that can interact with metal impurities in the column silica, you can use a mobile phase with a chelating agent or a specially designed column.
  • Optimization Factors: You can fine-tune the separation by [4]:
    • Solvent Strength: Adjusting the percentage of organic modifier (acetonitrile) to get a retention factor (k) between 2 and 10.
    • Selectivity: Modifying the pH of the aqueous buffer can influence ionization and retention if the compound has acidic/basic groups.
    • Temperature: Increasing column temperature can improve efficiency and reduce backpressure.

Methods for Predicting Retention Time

To reduce experimental workload, you can use predictive methods:

  • Linear Calibration (LCTRS): This approach uses a linear relationship and two reference substances to predict retention times, which can be more accurate and robust across different columns than simple relative retention methods [5].
  • Machine Learning Models: Advanced models like GRIP combine physics principles with neural networks to predict gradient retention times and can generalize to new HPLC systems without retraining [6].

References

comparison of 3-pentanethiol synthetic routes

Author: Smolecule Technical Support Team. Date: February 2026

Overview of General Thiol Synthesis Methods

Thiols can be synthesized through several well-established pathways. The table below summarizes the core methods, which can be adapted for producing specific compounds like 3-pentanethiol.

Method Name General Principle & Starting Materials Typical Conditions Key Advantages Key Limitations/Challenges
Nucleophilic Substitution [1] Organic halides + metallic hydrosulfides (e.g., NaSH, KSH). - Direct method; wide substrate availability. Can produce dialkyl sulfide by-products, reducing yield and purity [1].

| Thiourea Route [1] | 1. Alkyl halide + thiourea. 2. Hydrolysis of isothiouronium salt intermediate. | Alkaline hydrolysis | Common, reliable method; avoids some sulfide by-products. | Requires two steps [1]. | | Thioacetic Acid Addition [1] | 1. Radical addition of thioacetic acid to an olefin. 2. Hydrolysis of the thioester. | Radical initiators (heat/light), then hydrolysis | Anti-Markovnikov selectivity; uses readily available olefins [1]. | Requires two steps [1]. | | Reduction [1] | Reduction of sulfonyl chlorides or disulfides. | Reducing agents (e.g., Zn/HCl, LiAlH₄). | Useful for aromatic thiols from sulfonyl chlorides [1]. | - | | Organometallic Route [1] | Reaction of elemental sulfur with Grignard or organolithium reagents. | - | Provides a direct route to the thiol [1]. | Handling sensitive, highly reactive organometallic compounds [1]. |

Detailed Experimental Methodologies

Here are detailed protocols for two of the most common and practical laboratory-scale methods for synthesizing aliphatic thiols.

Two-Step Synthesis via the Thiourea Route [1]

This classic method involves the formation of an isothiouronium salt followed by its hydrolysis to release the thiol.

  • Step 1: Formation of Isothiouronium Salt
    • Procedure: A round-bottom flask is charged with thiourea and an alcohol solvent (e.g., ethanol). The organic halide (e.g., 1-bromopentane for 3-pentanethiol analog) is added, and the mixture is heated under reflux for several hours. After cooling, the isothiouronium salt often crystallizes directly from the reaction mixture and can be collected by filtration.
  • Step 2: Hydrolysis to Thiol
    • Procedure: The isolated isothiouronium salt is placed in a flask with an aqueous sodium hydroxide solution. The mixture is heated under reflux. The thiol product is then separated by steam distillation or extraction with an organic solvent like diethyl ether. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation to yield the crude thiol, which may require further purification.
Two-Step Anti-Markovnikov Synthesis via Thioacetic Acid [1]

This method is valuable for synthesizing thiols with the sulfur atom at the end of the carbon chain.

  • Step 1: Radical Addition to Form Thioester
    • Procedure: In an appropriate reactor, a mixture of the terminal olefin (e.g., 1-pentene) and a slight excess of thioacetic acid is prepared. A radical initiator (e.g., azobisisobutyronitrile, AIBN) is added. The reaction is typically heated or irradiated with UV light to initiate the radical chain process. After completion, the mixture is concentrated to give the thioester intermediate.
  • Step 2: Hydrolysis of Thioester
    • Procedure: The thioester intermediate is dissolved in a methanol or ethanol solvent. An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is stirred at room temperature or gently heated. After the hydrolysis is complete, the thiol is extracted with an organic solvent, dried, and concentrated.

Workflow for Synthetic Route Selection

The following diagram outlines the logical decision-making process for selecting a suitable synthetic route based on the starting material and desired selectivity.

G Start Start: Plan Thiol Synthesis Q1 What is your starting material? Start->Q1 AlkHalide Alkyl Halide Q1->AlkHalide Olefin Olefin Q1->Olefin Arom Aromatic System Q1->Arom Q2 Is anti-Markovnikov selectivity required? Thioacetic Thioacetic Acid Radical Addition Q2->Thioacetic Yes Markov Direct Addition of H₂S to Olefin Q2->Markov No Nucleophilic Nucleophilic Substitution or Thiourea Route AlkHalide->Nucleophilic Olefin->Q2 Reduction Reduction of Sulfonyl Chloride Arom->Reduction

Suggestions for Finding Specific Data

Since a direct comparison for 3-pentanethiol is not available in the current search, you may find these approaches helpful:

  • Consult Specialized Databases: Search scientific databases (e.g., SciFinder, Reaxys) for "3-pentanethiol synthesis" or "616-31-9 preparation". These databases often contain detailed procedures from journals and patents.
  • Review Organic Synthesis Journals: Look for publications in journals like Journal of Organic Chemistry or Organic Syntheses that might contain vetted, optimized procedures for specific thiols.
  • Analyze Comparative Metrics: When you find multiple procedures, compare them based on:
    • Overall Yield: Total yield over all steps.
    • Purity: Purity of the final product and ease of purification.
    • Operational Simplicity: Number of steps, required equipment, and safety considerations.
    • Cost & Availability: Cost of starting materials and reagents.

References

×

Physical Description

Clear to pale yellow liquid; Fruity roasted savoury aroma

XLogP3

2.4

Boiling Point

105.0 °C

Density

0.825-0.830 (20°)

Melting Point

-110.8 °C

UNII

43Q9692OIT

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H331 (83.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

616-31-9

Wikipedia

3-pentanethiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-19-2023

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